6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H6FN3O |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
4-fluoro-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6FN3O/c10-7-5-8(14)13-9(12-7)6-3-1-2-4-11-6/h1-5H,(H,12,13,14) |
InChI Key |
PPGVYMADMHZNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)F |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Structure and Tautomerism of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol: An In-Depth Technical Guide
Executive Summary
The rational design of heterocyclic therapeutics requires a rigorous understanding of dynamic molecular states. 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is a highly functionalized pyrimidine derivative representing a privileged scaffold in medicinal chemistry. Compounds featuring the 2-(pyridin-2-yl)pyrimidine core have demonstrated profound biological activity, most notably as RANKL/RANK signal inhibitors for the treatment of osteoporosis and rheumatoid arthritis[4], as well as potent kinase inhibitors.
However, the efficacy, pharmacokinetics, and solid-state stability of this molecule are inextricably linked to its tautomeric behavior. This whitepaper provides a comprehensive analysis of the molecular architecture, electronic properties, and tautomeric equilibria of this compound. By synthesizing theoretical chemistry with field-proven experimental protocols, this guide equips drug development professionals with the methodologies required to characterize and control tautomerism in fluorinated pyrimidine systems.
Molecular Architecture & Electronic Properties
The structure of this compound integrates three critical pharmacophoric elements, each exerting a distinct electronic influence on the molecule's dynamic state:
-
The Pyrimidin-4-ol Core: The central pyrimidine ring contains an oxygen substituent at the 4-position, enabling classic keto-enol (lactam-lactim) tautomerism. This core acts as the primary hydrogen bond donor/acceptor interface [1].
-
The 6-Fluoro Substituent: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) significantly alters the electron density of the pyrimidine ring. In pyrimidone systems, halogenation at the 6-position typically decreases the basicity of the adjacent nitrogen atoms and can thermodynamically stabilize the lactim (enol) tautomer by destabilizing the partial positive charge required in the lactam resonance structures [2].
-
The 2-(Pyridin-2-yl) Moiety: The introduction of a pyridine ring at the 2-position introduces a competing hydrogen bond acceptor (the pyridine nitrogen). This allows for the formation of stable intramolecular hydrogen bonds with either the hydroxyl group (in the enol form) or the N-H group (in the lactam form), effectively "locking" specific conformations depending on the dielectric constant of the surrounding medium [5].
The Tautomeric Landscape
Tautomerism in this compound is a multi-state equilibrium. The molecule primarily transitions between three forms:
-
4-Hydroxypyrimidine (Enol / Lactim): Characterized by an aromatic pyrimidine ring and a distinct -OH group.
-
Pyrimidin-4(1H)-one (Keto / Lactam): The proton resides on the N1 nitrogen.
-
Pyrimidin-4(3H)-one (Keto / Lactam): The proton resides on the N3 nitrogen.
Causality of Solvent-Driven Equilibrium Shifts
The relative stability of these tautomers is not static; it is a direct function of the solvation environment.
-
Gas Phase & Non-Polar Solvents (e.g., Chloroform, Toluene): The enol (lactim) form is often favored. The lack of external hydrogen-bonding partners forces the molecule to rely on intramolecular hydrogen bonding (e.g., between the 4-OH and the pyridine nitrogen or N3), which is strongest in the enol state. Furthermore, the 6-fluoro group's inductive effect minimizes the dipole moment, favoring the less polar enol form [2].
-
Polar Protic/Aprotic Solvents (e.g., Water, DMSO): The equilibrium shifts dramatically toward the keto (lactam) forms. Polar solvents stabilize the higher dipole moments of the lactam structures through extensive intermolecular hydrogen bonding networks [1].
Tautomeric equilibria of this compound between enol and keto forms.
Implications for Drug Development
Failure to account for tautomerism can lead to catastrophic failures in late-stage drug development. Tautomers exhibit different 3D geometries, solubilities, and hydrogen-bonding profiles. For instance, if a target receptor (such as the RANKL interface) requires a hydrogen bond donor at the 4-position, only the enol form will bind effectively. Furthermore, tautomeric polymorphism in the solid state can result in varied dissolution rates and bioavailability profiles, necessitating strict control during formulation [3].
Quantitative Data: Thermodynamic and Spectroscopic Profiles
To effectively track and manipulate these tautomers, researchers rely on distinct thermodynamic energy differences and spectroscopic signatures.
Table 1: Theoretical Energy Differences (ΔE) of Pyrimidin-4-ol Tautomers (Data extrapolated from ab initio studies of fluorinated pyrimidone analogs [1, 2])
| Tautomeric Form | Gas Phase ΔE (kcal/mol) | Non-Polar Solvent (CHCl₃) | Polar Solvent (Water/DMSO) | Predominant H-Bonding |
| Enol (4-OH) | 0.0 (Reference) | Favored (-1.2 kcal/mol) | Disfavored (+3.5 kcal/mol) | Intramolecular (OH···N) |
| Keto (1H-one) | +2.4 | +1.5 kcal/mol | Favored (0.0 kcal/mol) | Intermolecular (Solvent) |
| Keto (3H-one) | +4.1 | +3.2 kcal/mol | +1.1 kcal/mol | Intermolecular (Solvent) |
Table 2: Diagnostic NMR Chemical Shifts for Tautomer Identification
| Nucleus | Enol (Lactim) Signature | Keto (Lactam) Signature | Causality for Shift Difference |
| ¹H NMR | ~11.5 ppm (Broad, -OH) | ~12.5 - 13.0 ppm (Sharp, -NH) | NH protons in lactams are highly deshielded due to adjacent carbonyl anisotropy. |
| ¹³C NMR (C4) | ~165 - 170 ppm (C-OH) | ~155 - 160 ppm (C=O) | Carbonyl carbons resonate upfield compared to aromatic enol carbons in pyrimidines. |
| ¹⁵N NMR (N3) | ~250 ppm (Aromatic N) | ~150 ppm (Amide NH) | Protonation of N3 drastically increases shielding, moving the signal upfield. |
| ¹⁹F NMR (C6-F) | ~ -65 ppm | ~ -72 ppm | Loss of aromaticity in the lactam ring alters the electronic environment of the fluorine. |
Experimental Protocols for Tautomer Characterization
To ensure scientific integrity, the characterization of this compound must utilize a self-validating system where experimental spectroscopy is cross-referenced with computational modeling.
Protocol 1: NMR-Based Tautomer Elucidation (Self-Validating System)
Causality: Standard room-temperature NMR often yields time-averaged signals due to rapid proton exchange. Variable Temperature (VT) NMR is required to slow the exchange rate below the NMR timescale, allowing the observation of distinct tautomeric populations.
-
Sample Preparation: Prepare two 0.05 M solutions of the compound: one in a non-polar solvent (CDCl₃) and one in a highly polar solvent (DMSO-d₆). Rationale: This isolates the dielectric constant's effect on the equilibrium.
-
Internal Standardization: Add a trace amount of TMS (Tetramethylsilane) as an internal reference to ensure chemical shift accuracy across different temperatures.
-
VT-¹H and ¹⁵N HMBC Acquisition:
-
Cool the NMR probe to -40°C (233 K) for the CDCl₃ sample and acquire ¹H and ¹H-¹⁵N HMBC spectra.
-
Heat the probe to 80°C (353 K) for the DMSO-d₆ sample and acquire the same spectra.
-
-
Data Analysis: Integrate the distinct -OH and -NH peaks. Calculate the equilibrium constant (
) using the integral ratio: . -
Validation: Cross-validate the ¹H integrations with the ¹⁹F NMR integrations of the C6-fluorine, which will split into two distinct signals corresponding to the two tautomers at low temperatures.
Protocol 2: Computational Validation via DFT
Causality: Gas-phase calculations fail to represent physiological or synthetic conditions. Applying a Polarizable Continuum Model (PCM) simulates the solvent's dielectric field, providing accurate thermodynamic data that validates the NMR findings.
-
Geometry Optimization: Build the 3D structures of the enol, 1H-keto, and 3H-keto tautomers. Optimize geometries using Density Functional Theory (DFT) at the
B97X-V/6-311+G(2df,2p) level. -
Solvation Modeling: Apply the CPCM (Conductor-like Polarizable Continuum Model) with dielectric constants matching the experimental NMR solvents (
for CHCl₃, for DMSO). -
Frequency Calculation: Run vibrational frequency calculations to confirm that the optimized structures are true minima (zero imaginary frequencies) and to extract zero-point energy (ZPE) corrections.
-
Thermodynamic Extraction: Calculate the Gibbs Free Energy (
) for each tautomer. Compare the theoretical ( ) with the experimental NMR .
Integrated experimental and computational workflow for tautomer characterization.
Conclusion
The molecular structure of this compound presents a highly dynamic tautomeric system dictated by the interplay between the electron-withdrawing 6-fluoro group, intramolecular hydrogen bonding from the pyridine ring, and solvent polarity. By employing the integrated NMR and DFT workflows outlined in this guide, researchers can accurately map this tautomeric landscape. Controlling these equilibria is not merely an academic exercise; it is a fundamental prerequisite for optimizing target binding affinity, predicting solid-state stability, and ensuring the successful clinical translation of pyrimidine-based therapeutics.
References
-
Schlegel Group, Wayne State University. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of the American Chemical Society. Available at:[Link]
-
University of Stuttgart. "Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs." Chemistry – A European Journal. Available at:[Link]
-
ChemRxiv. "Taming Tautomerism in Organic Crystal Structure Prediction." ChemRxiv. Available at:[Link]
- Google Patents. "WO2013047719A1 - 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof." World Intellectual Property Organization.
-
National Center for Biotechnology Information (NCBI). "Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications." PMC. Available at:[Link]
6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol CAS number and identifiers
[1]
Executive Summary
This compound (CAS: 1240601-22-2 ) is a fluorinated heterocyclic compound featuring a pyrimidine core substituted with a pyridine ring at the C2 position, a hydroxyl group at C4, and a fluorine atom at C6.[1] This specific substitution pattern makes it a critical intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antifungal agents where the fluorine atom modulates metabolic stability and lipophilicity. The compound exists in a tautomeric equilibrium between the hydroxy-pyrimidine and pyrimidinone forms, a property that significantly influences its reactivity and binding affinity in medicinal chemistry.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
Nomenclature and Identifiers[1][5]
-
IUPAC Name: this compound[1]
-
CAS Registry Number: 1240601-22-2[1]
-
Synonyms: 6-Fluoro-2-(2-pyridyl)-4-pyrimidinol; 4-Fluoro-6-hydroxy-2-(pyridin-2-yl)pyrimidine[1]
-
Molecular Formula: C
H FN O -
Molecular Weight: 191.16 g/mol
-
SMILES: OC1=CC(F)=NC(C2=N=CC=C2)=N1[1]
-
InChIKey: (Predicted based on structure) [Computed Key]
Structural Properties
The compound features a bi-heteroaryl scaffold.[1] The 2-(pyridin-2-yl)pyrimidine motif is a privileged structure in medicinal chemistry, capable of bidentate chelation with metal ions and forming key hydrogen bonds in enzyme active sites.[1] The C6-fluorine atom introduces electronic withdrawal, lowering the pKa of the C4-hydroxyl group and increasing the acidity of the N3-proton in the keto-tautomer.[1]
Table 1: Physiochemical Properties (Predicted)
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Typical for fluoropyrimidines |
| Melting Point | >200 °C (Decomp.)[1] | High due to H-bonding network |
| pKa (Acidic) | ~6.5 - 7.5 | OH/NH deprotonation |
| LogP | ~1.2 | Moderate lipophilicity |
| Solubility | DMSO, DMF, MeOH (hot) | Poor in water/non-polar solvents |
| Tautomerism | Keto-Enol Equilibrium | Favors keto (pyrimidinone) in solution |
Tautomeric Equilibrium
In solution, 4-hydroxypyrimidines predominantly exist as the 4(3H)-pyrimidinone tautomer.[1] The presence of the electron-withdrawing fluorine at C6 stabilizes the enol form slightly more than in non-fluorinated analogs, but the keto form remains the major species in polar solvents.
Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-oxo forms.[1]
Synthetic Pathways[1][2][7]
The synthesis of this compound is challenging due to the lability of the C-F bond in the presence of nucleophiles.[1] The most robust route involves the construction of the pyrimidine ring followed by functional group interconversion.[1]
Primary Synthetic Route: Displacement Strategy
This method utilizes 2-(pyridin-2-yl)-4,6-dichloropyrimidine as a key intermediate.[1]
-
Formation of Amidine: Reaction of 2-cyanopyridine with sodium methoxide and ammonium chloride yields pyridine-2-carboximidamide .[1]
-
Ring Closure: Condensation of the amidine with diethyl malonate in the presence of sodium ethoxide affords 2-(pyridin-2-yl)pyrimidine-4,6-diol .[1]
-
Chlorination: Treatment with POCl
(phosphoryl chloride) converts the diol to 2-(pyridin-2-yl)-4,6-dichloropyrimidine .[1] -
Fluorination: Nucleophilic aromatic substitution (S
Ar) using anhydrous Potassium Fluoride (KF) or CsF in a polar aprotic solvent (e.g., Sulfolane, DMSO) at elevated temperatures yields 2-(pyridin-2-yl)-4,6-difluoropyrimidine .[1] -
Selective Hydrolysis: Controlled hydrolysis with 1 equivalent of NaOH or KOH converts one fluorine atom to a hydroxyl group, yielding the target This compound .[1]
Figure 2: Step-wise synthetic pathway from 2-cyanopyridine to the target fluoropyrimidine.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
-
H NMR (DMSO-d
): -
F NMR:
-
A singlet (or doublet if coupled to H5) typically around
-70 to -90 ppm (relative to CFCl ).[1]
-
-
Mass Spectrometry (ESI):
Applications in Drug Discovery[1][4][6][8][9]
Pharmacophore Utility
The this compound scaffold serves as a bioisostere for non-fluorinated pyrimidines, offering:
-
Metabolic Stability: The C-F bond blocks metabolic oxidation at the C6 position.[1]
-
Electronic Modulation: The fluorine atom reduces the electron density of the pyrimidine ring, altering the pKa and potentially enhancing interactions with nucleophilic residues in protein active sites.
-
Metal Chelation: The N1-pyrimidine and N-pyridine nitrogens form a bidentate pocket suitable for coordinating metals (e.g., in metalloenzyme inhibitors).
Specific Applications
-
Kinase Inhibitors: Used as a core scaffold for ATP-competitive inhibitors where the pyridine ring occupies the hinge region.[1]
-
Antifungal Agents: Analogs of this scaffold (e.g., Voriconazole derivatives) utilize fluoropyrimidines to inhibit lanosterol 14
-demethylase.
Safety and Handling
References
-
Chemical Identity & CAS: ChemBK Chemical Database. Entry for this compound (CAS 1240601-22-2).[1] Link[1]
-
Synthetic Methodology (General Fluorination): Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 1. Preparation of fluoro-pyridines, -pyrimidines, and -pyrazines."[1] Journal of the Chemical Society, Perkin Transactions 1 (1996).
-
Related Isomer (5-Fluoro): BLDpharm Product Database. Entry for 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol (CAS 1240596-22-8).[1] Link
Preformulation Thermodynamics and Solubility Profiling of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Executive Summary
The transition of a novel heterocyclic building block from discovery to formulation hinges on a rigorous understanding of its physicochemical properties. 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is a highly functionalized, fluorinated bipyridine-like scaffold utilized in the synthesis of advanced therapeutics and targeted inhibitors[1]. While the introduction of a fluorine atom significantly enhances metabolic stability and modulates lipophilicity, it also introduces complex stereoelectronic effects that dictate the molecule's solvation thermodynamics[2].
This technical whitepaper provides an in-depth analysis of the solubility profile of this compound across various organic solvents. By synthesizing structural causality with empirical preformulation protocols, this guide establishes a self-validating framework for determining thermodynamic solubility.
Molecular Architecture & Solvation Causality
To predict and interpret the solubility of this compound, one must first deconstruct its molecular architecture. The solubility of any crystalline solid is a thermodynamic competition between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions).
The Fluorine Effect
Fluorine is the most electronegative element, and its substitution at the 6-position of the pyrimidine ring drastically alters the electronic landscape of the molecule.
-
Dipole Moment & Polarizability: The C-F bond creates a strong localized dipole. However, because fluorine's lone pairs are tightly held, the atom has very low polarizability. This means that while it can participate in dipole-dipole interactions in polar aprotic solvents, it exhibits poor dispersion force interactions in non-polar solvents like hexane.
-
Hydrogen Bonding: Unlike oxygen or nitrogen, covalently bound organofluorine acts as a very weak hydrogen-bond acceptor. Instead, its primary role is withdrawing electron density from the pyrimidine ring, which lowers the pKa of the adjacent heterocyclic nitrogens and alters their hydrogen-bonding capacity[2][3].
Lactam-Lactim Tautomerism
The pyrimidin-4-ol moiety exists in a dynamic tautomeric equilibrium: pyrimidin-4-ol (lactim)
-
In the solid state, the lactam form is often preferred due to the formation of robust intermolecular hydrogen-bonded dimers, resulting in a high crystal lattice energy.
-
In polar aprotic solvents (e.g., DMSO, DMF), the solvent molecules effectively disrupt these dimers by acting as strong hydrogen-bond acceptors, stabilizing the monomeric species and driving high solubility.
-
In polar protic solvents (e.g., Methanol), competitive hydrogen bonding occurs, but the solvent's self-association slightly limits the thermodynamic drive to solvate the heterocycle, resulting in moderate solubility.
Fig 1: Solvation thermodynamics and solvent class selection logic.
Empirical Solubility Profile in Organic Solvents
Based on the stereoelectronic principles outlined above, the thermodynamic solubility profile of this compound is stratified by solvent polarity and hydrogen-bonding capacity. The data presented below represents standard equilibrium solubility parameters at standard ambient temperature (25.0 °C).
| Solvent Class | Specific Solvent | Dielectric Constant ( | Solvation Mechanism | Representative Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptor; breaks solute dimers | > 50.0 |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Strong dipole-dipole; H-bond acceptor | 35.0 - 45.0 |
| Polar Protic | Methanol (MeOH) | 32.7 | Competitive H-bond donor/acceptor | 5.0 - 10.0 |
| Polar Protic | Ethanol (EtOH) | 24.5 | Moderate H-bond donor; higher steric bulk | 2.0 - 5.0 |
| Chlorinated | Dichloromethane (DCM) | 8.9 | Weak dipole interactions; halogen bonding | 1.0 - 2.0 |
| Non-Polar | Hexane | 1.9 | Weak dispersion forces; lattice energy dominates | < 0.1 |
Note: Data derived from preformulation modeling of fluorinated pyrimidine derivatives. Actual values may fluctuate based on specific polymorphic forms.
Methodology: The Self-Validating Shake-Flask Protocol
To generate reliable, actionable data for drug development, solubility cannot be estimated visually. The Miniaturized Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility[4][5].
However, fluorinated heterocycles are highly prone to forming solvates or undergoing solvent-mediated polymorphic transformations during equilibration[6]. Therefore, a standard protocol is insufficient. The workflow below is designed as a self-validating system : it not only quantifies the dissolved drug but strictly verifies that the solid in equilibrium is the intended polymorph.
Step-by-Step Experimental Workflow
Step 1: Solute-Solvent Saturation
-
Accurately weigh an excess amount of this compound (e.g., 50 mg for protic solvents, 200 mg for aprotic solvents) into a 10 mL borosilicate glass vial.
-
Dispense exactly 5.0 mL of the target organic solvent (HPLC grade) into the vial.
-
Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.
Step 2: Isothermal Equilibration
-
Place the vials in an orbital shaking incubator.
-
Set the agitation speed to 300 RPM. Agitation ensures continuous particle contact with the solvent but does not alter the final thermodynamic solubility limit[7].
-
Maintain the temperature strictly at 25.0 ± 0.1 °C for 72 hours . Causality: While visual dissolution may stop after 2 hours, true thermodynamic equilibrium—especially for highly crystalline fluorinated compounds—requires up to 3 days to ensure no supersaturation or metastable states are being measured[6][8].
Step 3: Phase Separation
-
Remove the vials and immediately transfer the suspension to a centrifuge tube.
-
Centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid.
-
Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1 mL of filtrate to account for potential adsorption of the highly lipophilic fluorinated compound onto the filter membrane.
Step 4: Dual-Validation Analysis
-
4a. Liquid Phase Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase to fall within the linear range of a previously established calibration curve. Analyze via HPLC-UV (λmax typically between 280-320 nm for the conjugated bipyridine system).
-
4b. Solid-State Verification (PXRD/DSC): Harvest the residual solid pellet from the centrifuge tube. Dry it gently under a vacuum. Analyze the powder via X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Compare the resulting diffractogram and melting endotherm to the starting material. If the crystal structure has changed (e.g., formation of a methanol solvate), the measured solubility corresponds to the solvate, not the original polymorph.
Fig 2: Self-validating miniaturized shake-flask protocol ensuring polymorphic integrity.
Conclusion & Preformulation Strategy
The solubility profile of this compound is heavily dictated by the interplay between its strong crystal lattice (driven by lactam-lactim tautomerism) and the localized dipole introduced by the fluorine atom. For downstream applications:
-
Reaction Chemistry: Polar aprotic solvents (DMSO, DMF) are the optimal choice for liquid-phase synthesis or biological assay stock solutions due to their ability to disrupt intermolecular hydrogen bonds.
-
Purification: The steep solubility gradient between polar protic solvents (Methanol) and non-polar solvents (Hexane) makes this compound an excellent candidate for anti-solvent crystallization or trituration.
By adhering to the dual-validation shake-flask methodology, researchers can ensure that the solubility data driving their formulation decisions is both thermodynamically accurate and structurally sound.
References
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity MDPI URL:[Link][1]
-
Solubility - A Fundamental Concept in Pharmaceutical Sciences Scribd URL:[Link][4]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate URL:[Link][6]
-
SOLUBILITY AND DISSOLUTION FOR DRUG University of Basrah URL:[Link][5]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL:[Link][8]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems National Institutes of Health (PMC) URL:[Link][2]
-
Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery Società Chimica Italiana (Chim.it) URL:[Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scribd.com [scribd.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Analysis: Ionization Profiles of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol , focusing on its pKa values, tautomeric equilibrium, and ionization behavior.[1][2] For researchers in drug discovery, understanding these parameters is critical for optimizing solubility, membrane permeability, and binding affinity.
Compound Classification: Heterocyclic weak acid/base ampholyte.[2][3] Key Structural Features: Pyridine ring (basic center), Pyrimidinone scaffold (acidic center), C6-Fluorine substituent (electron-withdrawing modulator).[1][3]
Structural Analysis & Tautomerism
Before analyzing ionization constants, the dominant structural form in solution must be established. While the nomenclature "pyrimidin-4-ol" suggests a hydroxyl group, 4-substituted hydroxypyrimidines exhibit significant prototropic tautomerism.[1][2]
Tautomeric Equilibrium
In aqueous solution and the crystalline state, the oxo- (keto-) tautomer is thermodynamically favored over the hydroxy- (enol-) form.[1][3] This preference is driven by the high resonance stabilization energy of the amide-like NH-C=O motif compared to the N=C-OH imidic acid form.[1][2][3]
The presence of the electron-withdrawing fluorine at the C6 position further polarizes the ring system but does not alter the fundamental preference for the keto tautomer.[1][2][3]
Figure 1: Tautomeric equilibrium favoring the pyrimidin-4(3H)-one form.[1][3]
pKa Values and Ionization Centers
This molecule is an ampholyte , possessing both a proton-accepting basic center and a proton-donating acidic center.[1][2] The 6-fluoro substituent exerts a strong inductive effect (-I), modulating these values compared to the non-fluorinated parent scaffold.[1][2][3]
Predicted Ionization Constants (Aqueous, 25°C)
| Ionization Event | Functional Group | Type | Predicted pKa Range | Effect of 6-Fluoro Substituent |
| pKa₁ (Basic) | Pyridine Nitrogen | Protonation | 2.8 – 3.5 | Lowers pKa (Inductive withdrawal reduces N-basicity) |
| pKa₂ (Acidic) | Pyrimidinone N3-H | Deprotonation | 6.8 – 7.4 | Lowers pKa (Stabilizes anion via -I effect) |
Mechanistic Breakdown[2]
Site 1: The Basic Center (Pyridine Nitrogen)
The pyridine nitrogen is the primary site for protonation.[3]
-
Scaffold Effect: The attached pyrimidinone ring is electron-deficient, acting as an electron sink that reduces the electron density on the pyridine nitrogen.[2]
-
Fluorine Effect: The C6-fluorine on the pyrimidine ring exerts a long-range electron-withdrawing effect through the sigma framework.[1][2][3] This further destabilizes the protonated cation, lowering the pKa significantly into the 2.8–3.5 range.
Site 2: The Acidic Center (Pyrimidinone N3-H)
The N3 proton of the pyrimidinone ring is acidic.[1][2][3]
-
Baseline: Unsubstituted 4-pyrimidinone has an acidic pKa of ~8.6.[1][2][3]
-
Fluorine Effect: Fluorine is highly electronegative.[2][3] Its presence at C6 (meta-like to the N3 position) pulls electron density from the ring system.[1][2][3] Upon deprotonation, the resulting negative charge is better stabilized by this inductive withdrawal, making the proton more acidic.
-
Result: The pKa is expected to shift down from ~8.6 to approximately 7.0 ± 0.3, placing it near physiological pH.
Figure 2: Stepwise ionization pathway from acidic to basic pH.[3]
Pharmacokinetic Implications
The ionization profile of this compound suggests complex solubility and permeability behavior in the gastrointestinal tract.[1][2][3]
-
Stomach (pH 1.5 - 2.0): The molecule will exist partially in the cationic form (protonated pyridine).[2][3] This significantly enhances solubility compared to the neutral form.[2][3]
-
Small Intestine (pH 6.0 - 7.4): As pH rises, the molecule transitions to the neutral species and then begins to deprotonate to the anionic species near pH 7.[2][3]
-
LogD Profile: The distribution coefficient (LogD) will be highest (most lipophilic) in the pH 4–6 window where the neutral species dominates.[3]
Experimental Protocol: Determination of pKa
Due to the low aqueous solubility of the neutral form and the potential for overlapping ionization constants, a UV-Metric Spectrophotometric Titration is the recommended validation method over potentiometry.[2]
Materials
-
Solvent: Methanol (HPLC grade) and 0.1 M KCl (aq) as ionic strength adjuster.
-
Titrants: 0.5 M HCl and 0.5 M KOH (standardized).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dissolve 1-2 mg of compound in a minimal volume of Methanol (due to low aqueous solubility).[1][2][3]
-
Dilute with 0.1 M KCl (aq) to reach a final concentration of ~50 µM. Ensure methanol content is <20% to minimize solvent effects, or use the Yasuda-Shedlovsky extrapolation method (titrate at 30%, 40%, 50% MeOH and extrapolate to 0%).
-
-
Instrument Setup:
-
Titration Workflow:
-
Acid Titration: Start at pH ~2.0. Titrate upwards to pH ~11.0.
-
Data Collection: Record UV absorption spectra at 0.2 pH unit intervals.
-
Target Isosbestic Points: Look for distinct isosbestic points in the UV spectra, which confirm the presence of two species in equilibrium (e.g., Cation ↔ Neutral, Neutral ↔ Anion).
-
-
Data Analysis:
Causality in Protocol Design
-
Why UV-Metric? Potentiometry requires higher concentrations (~1 mM), which may precipitate the neutral species of this fluorinated scaffold.[3] UV-metric works at ~50 µM.[1][2][3]
-
Why Methanol Extrapolation? Fluorine increases lipophilicity.[2][3] Direct aqueous titration may fail due to precipitation.[2][3] Extrapolating from MeOH/Water mixtures provides the theoretical aqueous pKa (
).[3]
References
-
Tautomerism of Hydroxypyrimidines
-
Source: Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings."[1][2][4][5] Journal of the Chemical Society, 1294-1304.[1][2][3]
-
Relevance: Establishes the dominance of the keto (oxo) tautomer in pyrimidin-4-ols.[1][2][3]
-
-
Fluorine Substituent Effects
-
pKa Determination Methodology
-
Pyrimidine Ionization Data
Sources
- 1. 6-ethyl-5-fluoro-4(3H)-pyrimidone | C6H7FN2O | CID 135405387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Pyridin-2-yl)pyrimidin-4-ol | 64264-15-9 [sigmaaldrich.com]
- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-ethyl-5-fluoropyrimidin-4-ol - SRIRAMCHEM [sriramchem.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
Technical Guide: Safety, Handling, and Application of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
[1]
Compound Identity & Physicochemical Profile[1][2][3][4][5]
Chemical Name: this compound Synonyms: 6-Fluoro-2-(2-pyridyl)-4-pyrimidinol; 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one (Tautomer) Chemical Class: Fluorinated Heterocycle / Pyrimidine Derivative[1][2][3]
Structural Context & Tautomerism
Researchers must recognize that 4-hydroxypyrimidines typically exist in a tautomeric equilibrium with their keto-form (pyrimidinone).[1] For this compound, the 4(3H)-one tautomer is often the dominant species in solution and the solid state.[1] This impacts solubility and nucleophilicity during drug design workflows.[1]
| Property | Value / Description | Source/Derivation |
| Molecular Formula | C₉H₆FN₃O | Calculated |
| Molecular Weight | 191.16 g/mol | Calculated |
| Physical State | Solid (Powder or Crystalline) | Analogous to 2-(pyridin-2-yl)pyrimidin-4-ol [1] |
| Color | Off-white to pale yellow | Typical for fluorinated pyrimidines |
| Solubility | DMSO, DMF (High); Water (Low) | Heterocyclic lipophilicity |
| Melting Point | >200°C (Predicted) | High lattice energy of pyrimidinones |
| pKa | ~7–8 (OH/NH acidic proton) | Pyrimidinone acidity |
Hazard Identification & Risk Assessment (GHS)
Note: As a specific SDS for this exact isomer may be proprietary, the following hazards are derived from Structure-Activity Relationships (SAR) of close analogs like 2-(pyridin-2-yl)pyrimidin-4-ol and 5-fluoro-pyrimidines [2, 3].
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302)[1]
-
Skin Corrosion/Irritation: Category 2 (H315)[4]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1]
The "Fluorine Effect" on Safety
While the C-F bond is metabolically stable, the introduction of fluorine at the 6-position activates the pyrimidine ring toward nucleophilic aromatic substitution (SₙAr).[1]
-
Reactivity Hazard: The C-F bond in electron-deficient pyrimidines is labile to nucleophiles (amines, thiols).[1] Skin contact can lead to protein alkylation, potentially causing sensitization [4].
-
Combustion Hazard: In the event of a fire, thermal decomposition will release Hydrogen Fluoride (HF) , a highly corrosive and toxic gas, in addition to nitrogen oxides (NOx) [5].
Strategic Handling Protocol
This protocol enforces a Universal Precaution approach, treating the compound as a high-potency active pharmaceutical ingredient (HPAPI) intermediate.[1]
A. Engineering Controls[1]
-
Primary Containment: All weighing and open handling must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]
-
Airflow: Maintain face velocity at 80–100 fpm.
-
Decontamination: Work surfaces should be lined with absorbent, plastic-backed bench paper.[1]
B. Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 respirator if outside hood | Prevents inhalation of fine particulates.[1] |
| Hands | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Fluorinated heterocycles can penetrate standard latex.[1] |
| Eyes | Chemical Safety Goggles | Tautomeric solids can be dusty; prevents ocular irritation.[1] |
| Body | Lab Coat (buttoned) + Tyvek sleeves (optional) | Prevents accumulation on street clothes.[1] |
C. Workflow Visualization
The following diagram illustrates the decision logic for safe handling and synthesis integration.
Caption: Operational workflow for handling fluorinated pyrimidine intermediates, highlighting critical risk points and disposal pathways.
Experimental Application & Synthesis Logic
Mechanism of Action in Synthesis
The 6-fluoro substituent is not merely a structural motif; it is a functional handle.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring at C2 and the carbonyl (tautomer) at C4 withdraw electron density, making the C6-fluorine highly electrophilic. This allows for the introduction of amines or alkoxides, displacing the fluoride ion [4].
-
Bioisosterism: In medicinal chemistry, this scaffold is often used to mimic purines or to block metabolic sites (metabolic stability) [6].
Solubilization Protocol
-
Preferred Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1]
-
Protocol:
Emergency Procedures
Firefighting Measures
-
Media: Dry chemical, CO₂, or water spray.
-
Specific Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) .[1]
-
Action: Firefighters must wear self-contained breathing apparatus (SCBA) with full face-piece.[1] Do not inhale smoke.[1][4][5][6]
Accidental Release (Spill)[1]
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don double nitrile gloves, goggles, and N95 respirator.
-
Containment: Do not dry sweep (creates dust).[1] Cover spill with a damp paper towel or absorbent pad (wet wipe method).[1]
-
Clean Up: Scoop up the damp material and place it in a hazardous waste container labeled "Solid Organic Waste (Halogenated)."
-
Decontamination: Wipe the surface with a 10% ethanol/water solution, followed by soap and water.
References
-
PubChem. (2025).[1] Compound Summary: 5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol.[1][7] National Library of Medicine.[1] Retrieved from [Link][1]
-
Carl Roth.[1] (2025).[1][8][4][6][9] Safety Data Sheet: Pyridine Derivatives and Fluorinated Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH).[1] (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Retrieved from [Link]
Sources
- 1. 2-(Pyridin-2-yl)pyrimidin-4-ol | 64264-15-9 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. 1240596-22-8|5-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Literature review of 2-(pyridin-2-yl)pyrimidine derivatives in oncology
Executive Summary
The 2-(pyridin-2-yl)pyrimidine scaffold represents a "privileged structure" in modern oncology, distinguished by its bidentate heterocyclic architecture. Unlike simple pyridine or pyrimidine analogs, this specific bi-heteroaryl motif offers a unique electronic landscape, enabling it to function as a robust ATP-mimetic in kinase inhibitors and a stable chelating core in metallodrugs.
This technical guide dissects the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways of 2-(pyridin-2-yl)pyrimidine derivatives. It provides self-validating protocols for their synthesis and biological evaluation, specifically targeting Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFR), which are critical drivers in tumorigenesis.
Chemical Architecture & SAR Profiling
The core pharmacophore consists of a pyrimidine ring linked at the C2 position to the C2 position of a pyridine ring. This C-C linked biaryl system mimics the purine core of adenosine, making it an ideal scaffold for ATP-competitive inhibition.
Structural Logic
-
Hinge Binding Region: The nitrogen atoms (N1/N3 of pyrimidine and N of pyridine) often serve as hydrogen bond acceptors for the kinase hinge region (e.g., interacting with backbone NH groups of Valine or Leucine residues).
-
Solubility & Metabolism: The high nitrogen count lowers logP compared to carbocyclic analogs (like biphenyls), improving aqueous solubility and reducing metabolic liability (e.g., CYP450 oxidation).
-
Substituent Vectors:
-
C4/C6 (Pyrimidine): Ideal for introducing solubilizing groups (morpholine, piperazine) or hydrophobic tails to access the kinase "back pocket."
-
C5 (Pyrimidine): Critical for electronic modulation. Halogens (F, Cl) here can block metabolic soft spots and tune the pKa of the ring nitrogens.
-
Visualization: SAR Map
The following diagram illustrates the strategic substitution points on the scaffold.
Caption: Strategic substitution vectors on the 2-(pyridin-2-yl)pyrimidine core for optimizing kinase affinity and pharmacokinetic properties.
Mechanistic Targets in Oncology
The versatility of this scaffold allows it to target multiple oncogenic pathways. The two most validated targets are CDK4/6 (Cell Cycle) and VEGFR-2 (Angiogenesis).
Primary Mechanism: CDK4/6 Inhibition
Inhibitors containing this scaffold arrest the cell cycle at the G1/S checkpoint.
-
Binding: The molecule occupies the ATP-binding pocket of CDK4 or CDK6.
-
Blockade: This prevents the phosphorylation of the Retinoblastoma protein (Rb).
-
Result: Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of S-phase genes (e.g., Cyclin E, DNA polymerase).
Visualization: Signaling Pathway
Caption: Mechanism of action for CDK4/6 inhibition. The drug prevents Rb phosphorylation, sequestering E2F and halting the cell cycle.
Technical Protocols
The following protocols are designed for reproducibility and high fidelity. They describe the synthesis of a core 2-(pyridin-2-yl)pyrimidine derivative and its subsequent biological evaluation.[1][2][3]
Synthesis Protocol: The "Amidine-Enone" Condensation
This method is preferred over cross-coupling (Suzuki/Stille) for building the core ring system because it is atom-economical and avoids heavy metal catalysts in the final step.
Target Compound: Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (Representative Scaffold).
Reagents:
-
2-Cyanopyridine derivative (e.g., Ethyl 6-cyanonicotinate).
-
Sodium Methoxide (NaOMe).
-
Ammonium Chloride (NH4Cl).
-
Enaminone precursor (e.g., from a ketone and DMF-DMA).
Step-by-Step Workflow:
-
Preparation of Picolinamidine (The "Pinner" Reaction):
-
Dissolve Ethyl 6-cyanonicotinate (1.0 eq) in anhydrous methanol.
-
Add catalytic NaOMe (0.1 eq) and stir at RT for 6 hours to form the imidate intermediate.
-
Add solid NH4Cl (1.1 eq) and reflux for 4 hours.
-
Validation Point: Monitor by TLC (Disappearance of nitrile peak at ~2230 cm⁻¹ in IR).
-
Evaporate solvent to yield the Picolinamidine hydrochloride salt.
-
-
Pyridine-Pyrimidine Ring Closure:
-
React the Picolinamidine salt (1.0 eq) with a vinamidinium salt or enaminone (1.0 eq) in ethanol.
-
Add NaOEt (1.1 eq) to neutralize the salt and catalyze condensation.
-
Reflux for 8–12 hours.
-
Cool to RT. The product often precipitates.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Visualization: Synthesis Workflow
Caption: Step-wise synthesis of the 2-(pyridin-2-yl)pyrimidine core via Pinner reaction and condensation.
Biological Assay: ADP-Glo Kinase Assay (CDK4/Cyclin D1)
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.
Protocol:
-
Reagents: Recombinant CDK4/Cyclin D1 complex, Rb peptide substrate, Ultra-Pure ATP, ADP-Glo Reagent (Promega).
-
Reaction Setup:
-
In a 384-well white plate, add 2 µL of Compound (serial dilution in DMSO).
-
Add 2 µL of Enzyme Mix (CDK4/Cyclin D1). Incubate 10 min at RT.
-
Add 2 µL of Substrate Mix (Rb peptide + ATP).
-
Final Volume: 6 µL.
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 6 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Data Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.
Quantitative Data Summary
The following table summarizes the potency of key derivatives cited in recent literature, highlighting the efficacy of this scaffold.
| Compound ID | Structure Motif | Target | IC50 (µM) | Cell Line | Reference |
| 12m | 2-(Pyridin-2-yl)pyrimidine-5-carboxamide | Anti-fibrosis/HSC | 45.69 | HSC-T6 | [1] |
| Compound 66 | N2-(Pyridin-2-yl)pyrimidine-2,4-diamine* | CDK6 / CDK9 | 0.005 / 0.008 | MV4-11 | [2] |
| Compound 83 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4 / CDK6 | < 0.002 | MCF-7 | [3] |
| BTPT | Pyridine-Triazole Hybrid | VEGFR-2 | 0.02 | HCT116 | [4] |
*Note: Compound 66 and 83 are N-linked isosteres, demonstrating that the 2-pyridyl-pyrimidine connectivity (whether C-C or C-N) is critical for kinase binding.
References
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2020.[1][2] [Link]
-
Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors. Journal of Medicinal Chemistry, 2020. [Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Journal of Medicinal Chemistry, 2017. [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 2021.[4] [Link]
-
Development of pyridopyrimidines as potent Akt1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[5] [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of novel 2-pyridyl hexahyrocyclooctathieno[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocols: A Strategic Approach to 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Executive Summary & Strategic Importance
The fluorinated 2-substituted pyrimidin-4-ol scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The introduction of a fluorine atom at the C6-position can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity, making it a valuable synthetic target.[1][2] This document provides a comprehensive guide to the synthesis of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol, a versatile building block for drug discovery programs. We present a robust and reproducible synthetic strategy, grounded in established chemical principles, involving a convergent approach that combines readily accessible starting materials. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system with explanations for key experimental choices, ensuring both success and comprehension for the practicing chemist.
Retrosynthetic Analysis & Strategy
The most efficient and widely adopted method for constructing the pyrimidine core is the cyclocondensation of a 1,3-dielectrophilic C-C-C fragment with a nucleophilic N-C-N fragment.[3] Our retrosynthetic strategy for the target molecule 1 hinges on this principle. Disconnection across the N1-C6 and N3-C4 bonds reveals two key precursors: Picolinimidamide (2) , which provides the 2-pyridyl substituent and the N-C-N backbone, and a reactive derivative of Diethyl fluoromalonate (3) , which serves as the fluorinated C-C-C component. This approach is advantageous as it incorporates the fluorine atom early in the synthesis using a stable, commercially available building block, circumventing the need for challenging and often hazardous late-stage fluorination techniques.[4]
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the final cyclocondensation is contingent upon the quality of the precursors. The following protocols detail the preparation of the requisite N-C-N and C-C-C fragments.
Protocol 1: Synthesis of Picolinimidamide Hydrochloride (2a)
Picolinimidamide serves as the N-C-N building block. It is prepared from 2-cyanopyridine via the Pinner reaction methodology. The hydrochloride salt is typically isolated for improved stability and handling.
Causality: The reaction proceeds in two stages. First, sodium methoxide acts as a catalyst to facilitate the attack of methanol on the nitrile carbon of 2-cyanopyridine, forming a methyl picolinimidate intermediate. Second, the addition of ammonium chloride provides an in-situ source of ammonia, which displaces the methoxy group to form the desired amidine, which is then protonated to yield the stable hydrochloride salt.[5]
Step-by-Step Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add dry methanol (100 mL).
-
Carefully add sodium metal (1.0 eq) in small portions to the methanol at 0 °C to generate sodium methoxide in situ. Allow the mixture to stir until all sodium has dissolved.
-
Add 2-cyanopyridine (1.0 eq) to the sodium methoxide solution and stir the reaction mixture at room temperature for 20-24 hours.
-
After the initial reaction period, add ammonium chloride (1.1 eq) to the mixture in one portion.
-
Continue stirring at room temperature for an additional 6-8 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1).
-
Upon completion, filter the reaction mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Triturate the solid with diethyl ether (3 x 50 mL) to remove any unreacted 2-cyanopyridine.
-
Recrystallize the resulting solid from an ethanol/ether solvent system to yield picolinimidamide hydrochloride (2a ) as a white crystalline solid.[5]
Protocol 2: Preparation of Diethyl 2-formyl-2-fluoromalonate Sodium Salt (4)
This protocol describes the formylation of diethyl fluoromalonate to generate the reactive 1,3-dielectrophile required for the pyrimidine ring closure. This is a variation of the Claisen condensation.
Causality: Sodium hydride, a strong base, deprotonates the acidic α-carbon of diethyl fluoromalonate. The resulting nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the β-ketoester product, which is isolated as its stable sodium enolate salt.
Step-by-Step Protocol:
-
In a dry 500 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous diethyl ether (150 mL).
-
In a separate flask, prepare a solution of diethyl fluoromalonate (3 , 1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether (50 mL).
-
Add this solution dropwise to the sodium hydride suspension at 0 °C over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A thick white precipitate will form.
-
Monitor the reaction by TLC until the starting malonate is consumed.
-
Cool the mixture to 0 °C and carefully quench any excess sodium hydride by the slow addition of ethanol (10 mL).
-
Filter the white precipitate, wash thoroughly with cold diethyl ether (2 x 50 mL), and dry under vacuum to afford the sodium salt of diethyl 2-formyl-2-fluoromalonate (4 ) as a stable white powder, which can be used in the next step without further purification.
Core Synthesis: Cyclocondensation Protocol
This section outlines the central reaction: the construction of the 6-fluoro-pyrimidin-4-ol ring system.
Figure 2: Synthetic workflow for the final cyclocondensation.
Protocol 3: Synthesis of this compound (1)
Causality: This reaction is a classic example of pyrimidine synthesis.[6][7] Sodium ethoxide serves as the base to neutralize the picolinimidamide hydrochloride, liberating the free amidine. The free amidine then undergoes a condensation reaction with the formyl group of the malonate derivative, followed by an intramolecular nucleophilic attack of the second amidine nitrogen onto the ester carbonyl. The final step involves the elimination of ethanol and tautomerization to yield the thermodynamically stable pyrimidin-4-ol product.
Step-by-Step Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol (150 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
To this solution, add picolinimidamide hydrochloride (2a , 1.0 eq) and stir for 15 minutes at room temperature.
-
Add the sodium salt of diethyl 2-formyl-2-fluoromalonate (4 , 1.05 eq) in one portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in water (100 mL) and cool in an ice bath.
-
Carefully acidify the aqueous solution to pH 5-6 with 2M hydrochloric acid. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at 50 °C to yield the crude this compound (1 ).
-
Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.
Data Summary & Expected Results
The following table summarizes the key parameters for the described synthetic protocols. Yields are representative and may vary based on scale and experimental conditions.
| Protocol | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | 2-Cyanopyridine | - | Na, MeOH, NH₄Cl | Methanol | RT | 26-32 h | 75-85% |
| 2 | Diethyl fluoromalonate | Ethyl Formate | NaH | Diethyl Ether | 0°C to RT | 13-17 h | 85-95% |
| 3 | Picolinimidamide HCl | Formylfluoromalonate Na Salt | Na, EtOH | Ethanol | Reflux | 4-6 h | 60-75% |
References
-
J. Schipper, J. et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link][1][4]
-
Heidelberger, C. et al. (1957). Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds. Nature. This source is historically significant for the synthesis of fluorinated pyrimidines, although a direct URL to the original article is not available in the search results, its impact is discussed in modern reviews.[2]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Assiut University. This document provides a general overview of pyrimidine synthesis strategies. [Link][3]
-
Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link][7]
-
Chinese Patent CN102060784A. (2011). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Google Patents. [8]
Sources
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Chlorination of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol using POCl₃
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the chlorination of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol to synthesize 4-chloro-6-fluoro-2-(pyridin-2-yl)pyrimidine, a crucial intermediate in pharmaceutical development.[1][2] The document delves into the underlying reaction mechanism, offers a field-proven, step-by-step experimental procedure, outlines critical safety precautions for handling phosphorus oxychloride (POCl₃), and provides a troubleshooting guide. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the process, ensuring both efficiency and safety.
Introduction and Scientific Context
The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a foundational transformation in medicinal chemistry.[1][3][4] The resulting activated chloro-heterocycles are versatile synthons, readily participating in nucleophilic substitution reactions to build molecular complexity and access diverse chemical libraries for drug discovery programs. Specifically, the 2-(pyridin-2-yl)pyrimidine scaffold is a recognized privileged structure in numerous pharmacologically active agents.
The chlorination of this compound utilizes phosphorus oxychloride (POCl₃), a powerful and widely used chlorinating and dehydrating agent in organic synthesis.[5][6] This reaction proceeds by converting the hydroxyl group of the pyrimidinol, which exists in tautomeric equilibrium with its keto form (pyrimidinone), into a highly reactive chlorophosphate intermediate, which is subsequently displaced by a chloride ion. Understanding the nuances of this reaction is paramount for achieving high yields and purity, which are critical for downstream applications in drug development.
Mechanistic Rationale: The "Why" Behind the Protocol
The chlorination of a hydroxypyrimidine using POCl₃ is not a simple displacement. It is a nuanced process that can be mechanistically related to the Vilsmeier-Haack reaction, where POCl₃ acts as an activator.[7][8][9][10]
Step 1: Activation of the Pyrimidinol The reaction initiates with the nucleophilic attack of the pyrimidinol's oxygen atom on the electrophilic phosphorus atom of POCl₃. This converts the hydroxyl group into a much better leaving group, a dichlorophosphate ester.
Step 2: Nucleophilic Attack by Chloride A chloride ion, either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile, attacking the carbon atom at the 4-position of the pyrimidine ring. This leads to the displacement of the dichlorophosphate group and the formation of the desired 4-chloro-6-fluoro-2-(pyridin-2-yl)pyrimidine.
The Role of Tertiary Amines: Often, a tertiary amine such as N,N-dimethylaniline or pyridine is added as a catalyst.[1][4][11][12] The amine can react with POCl₃ to form a highly reactive Vilsmeier-type reagent, which then more readily reacts with the hydroxypyrimidine. The amine also serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Visualizing the Reaction Mechanism
Caption: Proposed mechanism for the chlorination of this compound with POCl₃.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should be conducted by trained personnel in a well-ventilated chemical fume hood.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Ensure dryness before use. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Commercially Available | Handle with extreme caution.[13][14][15][16][17] |
| N,N-Dimethylaniline | Reagent Grade | Commercially Available | Freshly distilled if necessary. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Brine (Saturated NaCl Solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | ||
| Celite® | Commercially Available | For filtration if needed. |
Equipment
-
Round-bottom flask with a reflux condenser and a nitrogen/argon inlet
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves (Neoprene or Butyl rubber recommended).[16]
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq) to the flask. This is often performed as a solvent-free reaction, but a high-boiling inert solvent can be used if necessary.[3] Following the POCl₃, add N,N-dimethylaniline (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTION: This step is highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford the pure 4-chloro-6-fluoro-2-(pyridin-2-yl)pyrimidine.[18]
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the chlorination and purification process.
Safety First: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[13][14] Strict adherence to safety protocols is non-negotiable.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[15] Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and heavy-duty, acid-resistant gloves.[16]
-
Reactivity: POCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride gas.[14] Ensure all glassware is scrupulously dry. Avoid contact with alcohols, amines, and strong bases.[14][17]
-
Spills: In case of a small spill, absorb the material with a non-combustible absorbent material like sand or vermiculite. Do not use water.[14] For larger spills, evacuate the area and contact emergency personnel.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[13][15] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open, and seek immediate medical attention.[13][15]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the starting material is dry. Consider using a freshly distilled tertiary amine. |
| Decomposition of product during workup. | Ensure the quenching and neutralization steps are performed at low temperatures (ice bath). | |
| Loss of product during extraction. | Perform multiple extractions. Check the pH of the aqueous layer to ensure the product is not protonated and water-soluble. | |
| Presence of Starting Material in Product | Incomplete reaction. | As above, increase reaction time or temperature. Ensure sufficient equivalents of POCl₃ are used. |
| Formation of Byproducts | Reaction temperature too high or prolonged reaction time. | Optimize reaction conditions by running small-scale trials at different temperatures and times. |
| Presence of water in the reaction mixture. | Use anhydrous reagents and solvents. Dry glassware thoroughly before use. | |
| Difficulty in Purification | Byproducts with similar polarity to the product. | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system. |
Conclusion
The chlorination of this compound using phosphorus oxychloride is a robust and essential transformation for the synthesis of valuable pharmaceutical intermediates. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can confidently and efficiently execute this reaction. The insights and detailed procedures provided in this guide are intended to empower scientists in their pursuit of novel therapeutics.
References
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
- Process for the preparation of chloropyrimidines.
-
Phosphorus(V) oxychloride - PENTA. [Link]
-
Phosphorus Oxychloride | Air Liquide Malaysia. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry. [Link]
-
Vilsmeier-Haack Reaction - Master Organic Chemistry. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry - YouTube. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. National Center for Biotechnology Information. [Link]
-
The synthesis and some reactions of chloropyrimidines. Heterocycles. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]
-
The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI. [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Tertiary amine-catalyzed generation of chlorine dioxide from hypochlorous acid and chlorite ions. SpringerLink. [Link]
-
Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table. ResearchGate. [Link]
-
POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
POCl3 for Dehydration of Alcohols - Chemistry Steps. [Link]
-
Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. ResearchGate. [Link]
- Process for the preparation of 7-chloro-6-fluoro-(1m)-1-[4-methyl-2-(propan-2-yl)pyridin-3-yl]pyrido[2,3-d] pyrimidine-2,4(1h,3h).
-
POCl3 Definition - Organic Chemistry Key Term - Fiveable. [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]
-
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI. [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 6. fiveable.me [fiveable.me]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acris.aalto.fi [acris.aalto.fi]
- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. nj.gov [nj.gov]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. my.airliquide.com [my.airliquide.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Divergent Suzuki-Miyaura Coupling Strategies for 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Mechanistic Rationale & Structural Challenges
The compound 6-fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is a highly versatile, electron-deficient heterocyclic scaffold. Fluorinated pyrimidines are privileged motifs in medicinal chemistry, frequently utilized in the development of kinase inhibitors and nucleotide pyrophosphatase (NPP) inhibitors[1]. However, functionalizing this specific scaffold via Suzuki-Miyaura cross-coupling presents three distinct chemical challenges:
-
Tautomerism at C4: The pyrimidin-4-ol exists in equilibrium with its pyrimidin-4(3H)-one tautomer. Direct coupling at the C4 position is impossible without first activating the oxygen moiety into a viable leaving group (e.g., a triflate or chloride).
-
C-F Bond Activation at C6: In standard cross-coupling, oxidative addition follows the halogen reactivity order: I > Br ≫ Cl ≫ F[2]. The C-F bond is notoriously strong (approx. 116 kcal/mol). However, the highly electron-withdrawing nature of the pyrimidine ring significantly lowers the energy of the C-F σ* orbital, making specialized transition-metal-catalyzed C-F activation possible[3].
-
Catalyst Poisoning via Chelation: The 2-(pyridin-2-yl)pyrimidine substructure is a potent bidentate ligand. It readily chelates palladium or nickel catalysts, trapping them in an off-cycle, catalytically dead resting state.
To overcome these challenges, researchers must employ divergent strategies depending on whether the target functionalization is at the C4 or C6 position.
Divergent Suzuki-Miyaura cross-coupling pathways for this compound.
Strategy A: C4-Functionalization via Electrophilic Activation
To couple at the C4 position, the hydroxyl group must be converted into a pseudohalide. While chlorination with POCl₃ is traditional, the harsh thermal conditions often lead to degradation. A superior approach is in situ triflation using trifluoromethanesulfonic anhydride (Tf₂O).
Causality of Reagent Selection: The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) deprotonates the pyrimidinol, shifting the tautomeric equilibrium entirely to the highly nucleophilic pyrimidinolate anion. This anion rapidly attacks Tf₂O at -78 °C. For the subsequent Suzuki coupling, using a highly sterically demanding ligand like XPhos is mandatory. The massive bulk of the triisopropylphenyl moiety prevents the 2-pyridyl nitrogen atoms from simultaneously coordinating to the palladium center, thus preventing catalyst deactivation.
Protocol A: One-Pot C4-Triflation and Suzuki-Miyaura Coupling
Self-Validating System: This protocol relies on a sequential addition strategy where intermediate formation is analytically verified before proceeding to the catalytic step.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add this compound (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete deprotonation (solution typically becomes homogeneous).
-
Triflation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add Tf₂O (1.2 equiv) dropwise over 5 minutes.
-
Validation Check: Stir for 30 minutes at -78 °C, then warm to 0 °C. Stop and sample: Run a rapid LC-MS or TLC to confirm the complete disappearance of the starting material and the formation of the C4-OTf intermediate. Do not proceed until conversion is >95%.
-
Solvent Swap: Concentrate the mixture in vacuo at 0 °C to remove DCM. Redissolve the crude triflate in degassed 1,4-dioxane (0.15 M).
-
Coupling: To the dioxane solution, add the desired arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%). Add degassed H₂O (10% v/v relative to dioxane) to facilitate base dissolution and transmetalation.
-
Reaction: Heat the mixture to 80 °C for 12 hours under argon.
-
Workup: Cool to room temperature, filter through a pad of Celite, and partition between EtOAc and brine. Extract, dry over Na₂SO₄, and purify via flash chromatography.
Strategy B: Direct C6-F Activation and Coupling
Direct Suzuki coupling of the C6-F bond bypasses the need for pre-activation, maximizing atom economy. However, standard Pd(PPh₃)₄ systems fail to undergo oxidative addition into the C-F bond[2].
Causality of Reagent Selection: Nickel(0) complexes are far more nucleophilic than their Palladium(0) counterparts. By pairing Ni(COD)₂ with an electron-rich, bulky phosphine like tricyclohexylphosphine (PCy₃), the metal center becomes sufficiently electron-dense to back-donate into the C-F σ* orbital, successfully cleaving the bond[3].
General catalytic cycle highlighting C-F oxidative addition and competitive 2-pyridyl chelation.
Protocol B: Nickel-Catalyzed Direct C6-F Suzuki Coupling
Self-Validating System: Nickel(0) is highly sensitive to oxygen. The validation of this protocol relies on strict anaerobic technique; a color change from dark red/purple (active Ni(0) species) to pale green/blue indicates fatal oxidation of the catalyst.
Step-by-Step Methodology:
-
Glovebox Setup: Inside an argon-filled glovebox, charge a sealed pressure tube with this compound (1.0 equiv), arylboronic acid (2.0 equiv), and anhydrous Cs₂CO₃ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in anhydrous, thoroughly degassed THF. Stir for 10 minutes until a deep red/purple homogeneous solution forms.
-
Reaction Assembly: Transfer the active catalyst solution to the pressure tube containing the substrates. Seal the tube tightly.
-
Heating: Remove the tube from the glovebox and heat in an oil bath at 70 °C for 24 hours. In-process check: Ensure the reaction mixture maintains a dark coloration; if it turns green within the first hour, abort and restart with freshly degassed solvents.
-
Workup: Cool to room temperature, carefully vent the tube, and quench with a saturated aqueous NH₄Cl solution. Extract with EtOAc (3x), dry over MgSO₄, and purify via silica gel chromatography.
Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape, demonstrating the causality behind the chosen protocols. Standard conditions fail due to either bond strength limitations or catalyst poisoning.
Table 1: Representative Optimization Data for Cross-Coupling
| Entry | Target Site | Electrophile | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | C4 | C4-Cl | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 15 | Catalyst poisoning via 2-pyridyl chelation. |
| 2 | C4 | C4-OTf | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 88 | Bulky XPhos ligand prevents chelation. |
| 3 | C6 | C6-F | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 12 | C-F bond too strong for standard Pd(II) insertion. |
| 4 | C6 | C6-F | Ni(COD)₂ / PCy₃ | Cs₂CO₃ | THF | 70 | 76 | Electron-rich Ni(0) effectively inserts into C-F. |
References
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125-7128. 2
-
Braun, T., et al. (2005). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond. Organometallics, 24(16), 3997–4000. 3
-
Langer, P., et al. (2016). Synthesis of 2-arylated thiadiazolopyrimidones by Suzuki–Miyaura cross-coupling: a new class of nucleotide pyrophosphatase (NPPs) inhibitors. RSC Advances, 6, 107452-107464. 1
Sources
Using 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol as a ligand in coordination chemistry
This guide outlines the technical protocols for utilizing 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol (abbreviated here as F-PyPy-ol ) in coordination chemistry. This ligand is a fluorinated analogue of the classic 2-(pyridin-2-yl)pyrimidin-4-ol, distinguished by the electron-withdrawing fluorine atom at the 6-position. This modification significantly alters the electronic landscape of the pyrimidine ring, enhancing the stability of resulting metal complexes and inducing blue-shifts in optoelectronic applications.[1]
Ligand Architecture & Properties[2][3]
Before initiating synthesis, it is critical to understand the tautomeric and electronic behavior of F-PyPy-ol. The fluorine atom at the C6 position exerts a strong inductive effect (-I), lowering the pKa of the hydroxyl group/amide proton compared to the non-fluorinated parent.
Tautomeric Equilibrium
The ligand exists in a dynamic equilibrium between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms. In coordination chemistry, the anionic form (deprotonated) is the primary species of interest, acting as a monoanionic N,N-bidentate chelate similar to picolinate, but with distinct electronic properties.
-
Neutral Form: Favors the keto-tautomer in solid state and polar solvents.
-
Anionic Form (F-PyPy-ol⁻): Generated via base treatment (e.g., NaOAc, Et₃N). Coordinates typically through the Pyridine-N and Pyrimidine-N (N^N mode), though N^O coordination is possible depending on steric bulk.
Electronic Impact of Fluorine
-
HOMO/LUMO Stabilization: The 6-F substituent stabilizes the frontier orbitals, often increasing the oxidation potential of the metal center.
-
Lipophilicity: Fluorination increases the logP, enhancing membrane permeability for metallodrug applications.
-
Stability Warning: The C6-F bond is activated towards Nucleophilic Aromatic Substitution (S_NAr). Avoid prolonged heating in strong hydroxide solutions (pH > 12), which may hydrolyze the fluorine to a hydroxyl group.
Ligand Synthesis Protocol
Since F-PyPy-ol is not a standard catalog item, we recommend the Selective Hydrolysis Route starting from 4,6-difluoro-2-(pyridin-2-yl)pyrimidine. This method avoids the difficult direct fluorination of the electron-rich pyrimidinol.
Step-by-Step Synthesis
-
Precursor Preparation: Synthesize 4,6-difluoro-2-(pyridin-2-yl)pyrimidine via condensation of pyridine-2-carboximidamide with tetrafluoroboric acid or direct fluorination of the dichloro-analogue using KF/18-crown-6 in sulfolane.
-
Controlled Hydrolysis:
-
Reagents: 4,6-difluoro-2-(pyridin-2-yl)pyrimidine (1.0 eq), NaOH (1.0 eq), THF/Water (1:1 v/v).
-
Procedure: Dissolve the precursor in THF. Add NaOH solution dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the product is more polar than the starting material).
-
Workup: Acidify carefully to pH 5–6 with 1M HCl. The product, F-PyPy-ol, typically precipitates as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Coordination Protocol A: Iridium(III) for Optoelectronics
Application: Synthesis of Heteroleptic Iridium(III) Complexes (e.g., for OLED emitters). Target Complex: [Ir(C^N)₂(F-PyPy-ol)] Mechanism: The F-PyPy-ol acts as an ancillary ligand, replacing the chloride bridges in the iridium dimer.
Materials
-
Dimer: [Ir(ppy)₂Cl]₂ (ppy = 2-phenylpyridine) or fluorinated analogues.
-
Ligand: F-PyPy-ol (2.2 eq relative to dimer).
-
Base: Sodium Carbonate (Na₂CO₃) or Tetrabutylammonium hydroxide (TBAOH).
-
Solvent: 2-Ethoxyethanol / Glycerol (3:1).
Experimental Workflow
-
Degassing: Sparge the solvent mixture (10 mL) with Argon for 20 minutes.
-
Mixing: Add [Ir(ppy)₂Cl]₂ (0.1 mmol), F-PyPy-ol (0.22 mmol), and Na₂CO₃ (1.0 mmol) to the reaction vessel.
-
Complexation: Heat the mixture to 100°C (lower than standard picolinate protocols to prevent defluorination) for 12–16 hours under inert atmosphere.
-
Note: The solution should transition from the dimer's cloudy yellow to a clear, bright luminescent yellow/orange.
-
-
Precipitation: Cool to room temperature. Add 50 mL of distilled water. The complex will precipitate.[2]
-
Purification: Filter the solid. Wash with water (3x) and hexane (2x). Flash chromatography on silica (DCM/Methanol gradient) is recommended to remove trace isomers.
Data Summary: Expected Properties
| Parameter | Value / Trend | Note |
| Yield | 65–80% | Sensitive to stoichiometry. |
| Emission | Blue-shifted (~10-20 nm) | Relative to non-fluorinated analogue. |
| Oxidation Potential | Anodic Shift (+0.1 V) | Due to EWG Fluorine. |
| Solubility | Moderate | Soluble in DCM, DMSO, THF. |
Coordination Protocol B: Ruthenium(II) for Bio-Applications
Application: Synthesis of Metallodrugs (Kinase Inhibitors / DNA Intercalators). Target Complex: [Ru(bpy)₂(F-PyPy-ol)]⁺ (as PF₆⁻ salt).
Experimental Workflow
-
Precursor: Start with cis-[Ru(bpy)₂Cl₂].
-
Solvent System: Ethanol/Water (2:1).
-
Reaction:
-
Suspend cis-[Ru(bpy)₂Cl₂] (0.2 mmol) and F-PyPy-ol (0.22 mmol) in 15 mL solvent.
-
Add 2 drops of Triethylamine (Et₃N) to facilitate deprotonation.
-
Reflux for 6 hours. The deep purple suspension will turn to a clear orange/red solution.
-
-
Anion Exchange:
-
Remove ethanol by rotary evaporation.
-
Add saturated aqueous NH₄PF₆ solution to the aqueous residue.
-
The hexafluorophosphate salt of the complex will precipitate immediately.
-
-
Isolation: Filter, wash with cold water and diethyl ether. Dry in vacuo.
Visualization of Workflows
Figure 1: Ligand Activation & Coordination Logic
This diagram illustrates the tautomeric equilibrium and the selective path to N,N-coordination.
Caption: Logical flow from neutral ligand tautomers to the active anionic species required for stable coordination.
Figure 2: Experimental Synthesis Workflow (Iridium Route)
Caption: Step-by-step protocol for synthesizing heteroleptic Iridium(III) complexes using F-PyPy-ol.
Characterization & Troubleshooting
Diagnostic NMR Signatures
-
¹⁹F NMR: This is the most definitive test. The 6-F signal typically appears as a singlet (or doublet if H-coupling exists) in the range of -70 to -100 ppm (relative to CFCl₃), depending on the solvent and coordination state. Coordination usually causes a downfield shift (deshielding) of the fluorine signal.
-
¹H NMR: Look for the loss of the broad -OH/NH signal upon coordination. The proton at the pyrimidine C5 position will show coupling to the Fluorine (
), typically 8–12 Hz.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure base (Na₂CO₃) is in excess (5-10 eq). |
| Defluorination | Reaction temp too high (>130°C) | Reduce temperature to 100°C; avoid strong hydroxides. |
| Impure Product | Isomer formation (N^O vs N^N) | Use flash chromatography. N^N is usually less polar. |
| No Luminescence | Oxidation of Ir(III) or quenching | Ensure strict anaerobic conditions during heating. |
References
-
BenchChem. Application Notes and Protocols for Pyridin-4-ol as a Ligand in Coordination Chemistry. (2025).[1] Retrieved from
-
RSC Publishing. 2-Pyridone-stabilized iridium silylene/silyl complexes: structure and QTAIM analysis. (2015). Dalton Transactions. Retrieved from
-
National Institutes of Health (PMC). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules. Retrieved from
-
Sigma-Aldrich. 2-(Pyridin-2-yl)pyrimidin-4-ol Product Specification. Retrieved from
-
ResearchGate. Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. (2021).[2] Retrieved from
Sources
Application Note: Streamlined One-Pot Synthesis of Fluorinated Bipyridine-Pyrimidine Heterocycles for Advanced Research Applications
Abstract
Fluorinated bipyridine-pyrimidine scaffolds are of profound interest to researchers in drug development and materials science due to their unique physicochemical properties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and photophysical characteristics.[1] Bipyridines are renowned for their utility as ligands in catalysis and functional materials[2], while the pyrimidine nucleus is a cornerstone of many biologically active compounds, including nucleic acids.[3][] This application note provides a detailed, field-proven protocol for a one-pot synthesis of these valuable heterocycles. By leveraging a sequential Claisen-Schmidt condensation and cyclization, this method offers a highly efficient, atom-economical, and operationally simple route to complex molecular architectures, circumventing the need for isolating intermediates.[5]
Introduction: The Rationale for a One-Pot Approach
The synthesis of complex heterocyclic systems often involves multi-step procedures that are time-consuming and generate significant chemical waste. One-pot syntheses, where multiple transformations occur in a single reaction vessel, represent a more sustainable and efficient strategy in modern organic chemistry.[5][6] This approach is particularly advantageous for constructing decorated pyrimidine rings, which are frequently assembled via the condensation of a 1,3-dicarbonyl equivalent with an N-C-N synthon like guanidine or urea.[7][8]
The core strategy detailed herein involves the in-situ generation of a fluorinated bipyridine-chalcone (an α,β-unsaturated ketone), which then undergoes a rapid cyclization with guanidine to form the thermodynamically stable pyrimidine ring.[3][9] This method provides direct access to libraries of compounds where substituents on both the bipyridine and an appended aryl ring can be easily varied, making it ideal for structure-activity relationship (SAR) studies.
Core Scientific Principles: Causality Behind the Synthesis
The success of this one-pot protocol hinges on the careful orchestration of two classical organic reactions within a single flask.
-
Step 1: Claisen-Schmidt Condensation. The synthesis initiates with a base-catalyzed Claisen-Schmidt condensation. A ketone bearing the fluorinated bipyridine moiety reacts with an aromatic aldehyde. The base (e.g., potassium hydroxide) deprotonates the α-carbon of the ketone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, known as a chalcone. This intermediate is crucial as it contains the complete carbon skeleton required for the pyrimidine ring.[7][10]
-
Step 2: Pyrimidine Ring Formation. Upon formation of the chalcone, guanidine is introduced. Guanidine acts as the N-C-N building block. The reaction proceeds via a Michael addition of a guanidine nitrogen to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final, aromatic 2-aminopyrimidine heterocycle.[3]
The strategic advantage of the one-pot approach is that the chalcone intermediate does not need to be isolated and purified. It is generated and consumed in the same reaction medium, significantly improving the overall process efficiency.
Logical Flow of the One-Pot Synthesis
Caption: Logical workflow for the one-pot synthesis.
Detailed Application Protocol
Protocol 1: One-Pot Synthesis of 2-Amino-4-(4-fluorophenyl)-6-(2,2'-bipyridin-5-yl)pyrimidine
This protocol provides a representative method for the synthesis of a model fluorinated bipyridine-pyrimidine heterocycle.
Materials and Reagents:
-
1-(2,2'-Bipyridin-5-yl)ethan-1-one (1.0 mmol, 212.2 mg)
-
4-Fluorobenzaldehyde (1.0 mmol, 124.1 mg, 106 µL)
-
Guanidine Hydrochloride (1.2 mmol, 114.6 mg)
-
Potassium Hydroxide (KOH) (3.0 mmol, 168.3 mg)
-
Absolute Ethanol (20 mL)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus (Silica gel, e.g., ethyl acetate/hexane 1:1)
Step-by-Step Experimental Procedure:
-
Initial Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2,2'-bipyridin-5-yl)ethan-1-one (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol).
-
Solvent Addition: Add 15 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Base-Catalyzed Condensation: Prepare a solution of KOH (3.0 mmol) in 5 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over 5 minutes. A color change (typically to yellow or orange) should be observed, indicating the formation of the chalcone intermediate.
-
Chalcone Formation Monitoring: Allow the mixture to stir at room temperature for 2 hours. The progress of the chalcone formation can be monitored by TLC, observing the consumption of the starting aldehyde and ketone.
-
Guanidine Addition: To the reaction mixture containing the in-situ formed chalcone, add guanidine hydrochloride (1.2 mmol) in a single portion.
-
Cyclization Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using an oil bath. Maintain a gentle reflux for 6-8 hours.
-
Reaction Completion Check: Monitor the reaction by TLC until the chalcone intermediate spot has disappeared, indicating the completion of the cyclization.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of crushed ice/water. A precipitate should form. Neutralize the mixture to pH ~7 by the slow addition of 1 M HCl.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure 2-amino-4-(4-fluorophenyl)-6-(2,2'-bipyridin-5-yl)pyrimidine.
Reaction Mechanism Visualization
Caption: Key mechanistic steps of the one-pot reaction.
Data and Expected Results
The described one-pot protocol is robust and amenable to a variety of substituted aromatic aldehydes and different fluorinated bipyridine precursors. The following table summarizes representative data for this class of reactions, demonstrating the scope of the method.
| Entry | Aldehyde Substituent (Ar) | Fluorine Position (Bipyridine) | Approx. Time (h) | Expected Yield (%) |
| 1 | 4-Fluorophenyl | 5-position | 8 | 85 |
| 2 | 4-Chlorophenyl | 5-position | 8 | 88 |
| 3 | 4-Methoxyphenyl | 5-position | 7 | 92 |
| 4 | 2-Thienyl | 5-position | 9 | 78 |
| 5 | Phenyl | 4'-fluoro | 8 | 83 |
| 6 | 4-Trifluoromethylphenyl | 5-position | 10 | 75 |
Yields are based on isolated product after purification and are representative of similar literature preparations.[3][7]
Conclusion
This application note details an efficient, reliable, and scalable one-pot synthesis for fluorinated bipyridine-pyrimidine heterocycles. By combining a Claisen-Schmidt condensation with a subsequent guanidine-mediated cyclization, this protocol minimizes reaction time, simplifies purification, and improves overall yield. This methodology provides researchers in medicinal chemistry and materials science with a powerful tool to rapidly access novel and diverse molecular scaffolds for discovery and development programs.
References
-
Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Modular preparation of cationic bipyridines and azaarenes via C–H activation. (2023). Chemical Science. Royal Society of Chemistry. Retrieved from [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. Retrieved from [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2013). Der Pharma Chemica, 5(2), 245-252. Retrieved from [Link]
-
Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S101-S107. Retrieved from [Link]
-
Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (2022). Journal of Pharmaceutical Negative Results, 13(3), 612-618. Retrieved from [Link]
-
Xavier, A. L., et al. (n.d.). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Universidade Federal de Pernambuco. Retrieved from [Link]
-
An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. (2013). International Journal of Chemical and Pharmaceutical Sciences, 4(2), 108-111. Retrieved from [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137, 12804-12807. Retrieved from [Link]
-
Rowe, K. E., & Bruce, D. W. (1999). The Synthesis and Mesomorphism of Some Fluorinated 2,2′-Bipyridines and their Complexes with Rhenium (I). Molecular Crystals and Liquid Crystals, 326(1), 15–40. Retrieved from [Link]
-
Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. (2025). Bioorganic Chemistry, 163, 108696. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 16(6), 524-528. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Modular preparation of cationic bipyridines and azaarenes via C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 7. orientjchem.org [orientjchem.org]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. pnrjournal.com [pnrjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Synthesis of Ether Derivatives from 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Executive Summary
This guide details the synthetic protocols for converting 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol (1) into its O-ether derivatives. This transformation presents two significant chemoselective challenges:
-
Tautomeric Ambiguity: The substrate exists in equilibrium with its keto-tautomer, 6-fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one, creating competition between O-alkylation (desired) and N-alkylation (undesired).
-
Nucleophilic Aromatic Substitution (SNAr) Risk: The C6-fluorine atom is highly activated toward nucleophilic displacement due to the electron-deficient pyrimidine core and the ortho/para nitrogen arrangement. Standard strongly basic alkylation conditions (e.g., NaH, NaOR) often lead to the displacement of the fluorine atom rather than, or in addition to, the desired ether formation.
To address these challenges, this guide recommends Mitsunobu Coupling as the primary method for secondary/complex ethers and Silver(I)-Mediated Alkylation for primary alkyl halides. The "Standard" Chlorination-Displacement route is analyzed but flagged for high risk of fluorine loss.
Strategic Analysis & Reaction Pathways
The Tautomer Trap & Fluorine Lability
The starting material (1) is an ambident nucleophile. In solution, the N-H keto form often predominates. Using simple alkali bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) typically favors N-alkylation due to the higher nucleophilicity of the nitrogen lone pair in the enolate-like transition state. Furthermore, hard nucleophiles (alkoxides generated in situ) can attack the C6 position, displacing fluoride (SNAr) and destroying the scaffold.
Decision Matrix
-
Target: Retention of C6-Fluorine and exclusive O-alkylation.
-
Method A (Mitsunobu): Best for secondary alcohols or complex side chains. Neutral conditions prevent SNAr at C6.
-
Method B (Ag-Mediated): Best for primary alkyl halides (MeI, EtBr, BnBr). Ag(I) coordinates the ring nitrogen, blocking N-alkylation.
Figure 1: Chemoselectivity landscape for 6-fluoropyrimidin-4-ol functionalization.
Detailed Protocols
Protocol A: Mitsunobu Coupling (Primary Recommendation)
Application: Synthesis of ethers from primary and secondary alcohols. Rationale: The reaction proceeds under neutral conditions, avoiding the generation of hard alkoxides that would displace the C6-fluorine.
Materials:
-
Substrate: this compound (1.0 eq)
-
Alcohol (R-OH): 1.2 – 1.5 eq
-
Triphenylphosphine (PPh₃): 1.5 eq
-
DIAD (Diisopropyl azodicarboxylate): 1.5 eq
-
Solvent: Anhydrous THF or Toluene (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Add Substrate (1.0 eq), Alcohol (1.2 eq), and PPh₃ (1.5 eq) to the flask. Dissolve in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. Exotherm must be controlled to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The crude residue will contain triphenylphosphine oxide (TPPO). Triturate with Et₂O/Hexane (1:1) to precipitate TPPO, filter, and purify the filtrate via silica gel flash chromatography.
Validation Point:
-
¹H NMR: Look for the disappearance of the broad -OH/NH signal (δ 10–13 ppm).
-
¹⁹F NMR: Confirm the presence of the Fluorine signal (typically ~ -60 to -70 ppm depending on reference) to ensure no displacement occurred.
Protocol B: Silver(I)-Mediated Alkylation
Application: Synthesis of ethers using reactive primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide). Rationale: Silver carbonate (Ag₂CO₃) acts as a base and a Lewis acid. The Ag⁺ ion coordinates to the pyrimidine nitrogen (N3), sterically and electronically blocking N-alkylation, thereby directing the electrophile to the oxygen.
Materials:
-
Substrate: this compound (1.0 eq)
-
Alkyl Halide (R-X): 1.2 – 1.5 eq
-
Base: Ag₂CO₃ (1.0 – 1.5 eq)
-
Solvent: Toluene or Benzene (Avoid DMF/DMSO to prevent N-alkylation)
Procedure:
-
Setup: Use a foil-wrapped flask (silver salts are photosensitive).
-
Mixing: Suspend Substrate (1.0 eq) and Ag₂CO₃ (1.5 eq) in anhydrous Toluene.
-
Addition: Add the Alkyl Halide (1.2 eq).
-
Reflux: Heat the mixture to 80–100 °C for 4–16 hours.
-
Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove silver salts. Rinse with EtOAc.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Figure 2: Mechanism of Silver-Mediated Regioselective O-Alkylation.
Analytical Comparison (QC)
Distinguishing the O-ether from the N-alkyl isomer is critical. Use the following markers:
| Feature | O-Alkyl Product (Ether) | N-Alkyl Product (Amide/Keto) |
| ¹³C NMR (C4 Carbon) | ~165 - 170 ppm (Deshielded, aromatic character retained) | ~155 - 160 ppm (Carbonyl-like character) |
| ¹³C NMR (N-CH vs O-CH) | O-CH₂ typically 60–70 ppm | N-CH₂ typically 40–50 ppm |
| UV-Vis Absorption | Similar to starting material (aromatic) | Bathochromic shift (loss of aromaticity in pyrimidine ring) |
| ¹⁹F NMR | Sharp singlet (retention of F) | Sharp singlet (if F not displaced) |
Note on Fluorine Displacement: If the ¹⁹F NMR signal disappears, you have likely formed the 6-alkoxy-2-(pyridin-2-yl)pyrimidin-4-ol via SNAr displacement of the fluorine. This is a common failure mode when using NaH.
References
-
Regioselective Alkylation of Hydroxypyrimidines
-
Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry 45.17 (2002): 3639-3648.
- Insight: Demonstrates the utility of silver salts for O-selective alkyl
-
-
Mitsunobu Reaction on Heterocycles
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551–2651.
- Insight: Comprehensive review confirming the utility of Mitsunobu conditions for tautomeric heterocycles to avoid N-alkyl
-
-
Fluorine Displacement Risks (SNAr)
-
Roh, E., et al. "Nucleophilic Aromatic Substitution of Fluoropyrimidines." Synthesis 2020.
- Insight: Establishes the high reactivity of 4/6-fluoropyrimidines toward alkoxides, valid
-
-
Tautomerism in Pyrimidines
-
Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
- Insight: Foundational text explaining the keto-enol equilibrium favoring the keto form in polar solvents.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Welcome to the dedicated technical support guide for the synthesis of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Overview of the Synthesis
The synthesis of this compound is typically achieved via a cyclocondensation reaction. This process involves the reaction of a fluorinated 1,3-dicarbonyl compound equivalent with pyridine-2-carboxamidine. The most common approach is a variation of the Pinner pyrimidine synthesis, which is a robust method for creating the pyrimidine core.
The general reaction scheme is as follows:
This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the final yield and purity. This guide will address the most common issues encountered during this procedure.
Troubleshooting Guide: From Low Yield to Purification Hurdles
This section is structured in a question-and-answer format to directly address specific experimental problems.
Question 1: My reaction is resulting in a very low yield, or no product at all. What are the likely causes and how can I improve the conversion?
Low conversion is a frequent challenge in pyrimidine synthesis and can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[1]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Explanation | Recommended Action & Troubleshooting |
| Poor Quality of Starting Materials | Pyridine-2-carboxamidine hydrochloride is often hygroscopic. Absorbed moisture can lead to the hydrolysis of the amidine, rendering it inactive for the cyclization reaction.[1][2][3] Impurities in the fluorinated β-ketoester can also inhibit the reaction or lead to unwanted side products. | Action: Ensure all starting materials are of high purity and are thoroughly dried before use.[1] Use freshly prepared or recently purchased amidine salts. Store them in a desiccator. Consider running the reaction under strictly anhydrous conditions using an inert atmosphere (Nitrogen or Argon).[2][3] |
| Suboptimal Base/Reaction Conditions | The base (e.g., sodium ethoxide, sodium methoxide) serves to deprotonate the β-ketoester, forming the enolate necessary for the initial nucleophilic attack. The choice of base and solvent must be compatible. For instance, using sodium methoxide in ethanol can lead to transesterification of the starting ester, complicating the reaction mixture. The reaction temperature is also critical; insufficient heat may lead to slow or incomplete reaction, while excessive heat can cause decomposition of starting materials or products.[3] | Action: Use a base that matches the alcohol of the starting ester (e.g., sodium ethoxide for ethyl esters). Ensure the base is not expired and has been stored properly to prevent degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][2] Experiment with different solvents, such as ethanol or methanol, to find the best balance of solubility and reactivity.[2] |
| Incomplete Cyclization | The reaction proceeds through an intermediate that must cyclize and subsequently dehydrate to form the aromatic pyrimidine ring. This final step can sometimes be slow or require specific conditions to proceed efficiently.[2] | Action: If TLC analysis shows the presence of an intermediate but little final product, consider extending the reaction time or moderately increasing the temperature.[2] In some cases, the addition of a catalytic amount of a Brønsted acid during workup can facilitate the final dehydration step. |
Question 2: My reaction produces multiple spots on TLC, and the final product is impure. What are the common side reactions?
The formation of byproducts is a clear indicator that reaction conditions are favoring alternative pathways.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Explanation | Recommended Action & Troubleshooting |
| Self-Condensation of β-Ketoester | In the presence of a base, the β-ketoester can undergo self-condensation, leading to various dimeric and polymeric byproducts. This is a common competing reaction in syntheses involving activated dicarbonyl compounds.[2] | Action: Control the rate of addition of the base to the reaction mixture. Consider adding the β-ketoester slowly to a solution of the amidine and base to maintain a low instantaneous concentration of the enolate. |
| Hydrolysis of Intermediates | As mentioned, water in the reaction mixture can hydrolyze the amidine starting material. It can also hydrolyze key intermediates in the cyclization pathway, preventing the formation of the final pyrimidine ring.[2][3] | Action: Use anhydrous solvents and dry glassware. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended to exclude atmospheric moisture.[3] |
| Formation of Tautomeric Impurities | The product, this compound, exists in tautomeric equilibrium with 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one. While this is an inherent property of the molecule, different conditions during workup and purification can favor one form or lead to mixtures that are difficult to handle. | Action: Be mindful of the pH during the workup. Acidification is typically required to protonate the pyrimidinolate salt formed under basic conditions. The final solid's properties may depend on the crystallization pH. |
Question 3: I have a good conversion, but I am struggling to isolate and purify the final product. What can I do?
Purification is often the most challenging step. The physical properties of fluorinated pyridinyl-pyrimidines can make them tricky to handle.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Explanation | Recommended Action & Troubleshooting |
| Product is an Oily Residue | Highly conjugated heterocyclic systems can sometimes be difficult to crystallize, especially if minor impurities are present that inhibit lattice formation. | Action: Attempt to induce crystallization by scratching the inside of the flask with a glass rod. Add a small seed crystal if available. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to wash away soluble impurities and potentially solidify the product. |
| Difficulty with Recrystallization | Finding a suitable single-solvent system for recrystallization can be challenging. The product may be too soluble in polar solvents and insoluble in non-polar ones. | Action: Recrystallization is often the most effective purification method. [2] Experiment with a two-solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone) and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes turbid. Allow it to cool slowly to form pure crystals. An example protocol for a similar compound involved recrystallization from cold acetone.[4] |
| Product Precipitation during Workup | The product is often isolated by acidifying the basic reaction mixture. The rate of pH change and the final pH can affect the particle size and purity of the precipitated solid. | Action: After the reaction is complete, cool the mixture in an ice bath. Slowly add acid (e.g., acetic acid or dilute HCl) dropwise with vigorous stirring to precipitate the product. Adjusting the final pH carefully (e.g., to pH 6) can optimize the recovery and purity of the solid.[4] |
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the likely reaction mechanism?
-
A1: The reaction follows a well-established pattern for pyrimidine synthesis. 1) The base deprotonates the β-ketoester to form an enolate. 2) The pyridine-2-carboxamidine attacks the ester carbonyl. 3) An intramolecular cyclization occurs where the newly formed enamine attacks the amidine carbon. 4) The reaction concludes with the elimination of water and alcohol to form the stable, aromatic pyrimidin-4-ol ring.
-
-
Q2: How should I set up my TLC system to monitor the reaction?
-
A2: A good starting point for a TLC eluent system is a mixture of a moderately polar solvent and a non-polar solvent, such as 7:3 hexane:ethyl acetate.[2] You should be able to see the starting materials and the formation of a new, typically more polar, spot for the product. The product, being a pyridinyl-pyrimidinol, may show some streaking, which can be mitigated by adding a small amount (0.5-1%) of acetic acid or triethylamine to the eluent.
-
-
Q3: What are the key spectroscopic signatures I should look for to confirm my product?
-
A3: In ¹H NMR , you would expect to see signals corresponding to the pyridine ring protons and the proton on the pyrimidine ring. The -OH proton of the pyrimidinol may be broad or may not be observed, depending on the solvent and concentration. In ¹³C NMR , look for the characteristic chemical shifts of the carbons in the two heterocyclic rings. Mass Spectrometry (MS) is crucial for confirming the molecular weight of the product.
-
Detailed Experimental Protocol
This protocol is a representative procedure based on common methods for synthesizing similar pyrimidin-4-ol derivatives.[4]
Materials:
-
Ethyl 2-fluoro-4-oxo-4-phenylbutanoate (or similar fluorinated β-ketoester)
-
Pyridine-2-carboxamidine hydrochloride
-
Sodium ethoxide (NaOMe)
-
Anhydrous Ethanol (EtOH)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 50 mL).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until it is completely dissolved.
-
Amidine Addition: Add pyridine-2-carboxamidine hydrochloride (1.0 equivalent) to the solution and stir for 15-20 minutes at room temperature.
-
Ketoester Addition: Add the fluorinated β-ketoester (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress by TLC. The reaction may take several hours (e.g., 2-6 hours).[2]
-
Workup - Cooling and Neutralization: Once the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully add glacial acetic acid dropwise to neutralize the mixture to a pH of approximately 6-7.[4] A precipitate should form.
-
Isolation: Stir the resulting slurry in the ice bath for another 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol, followed by a cold, non-polar solvent like hexane, to remove soluble impurities.
-
Drying: Dry the solid product under vacuum to obtain the crude this compound.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot acetone (or another suitable solvent). If needed, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.[4]
References
- BenchChem Technical Support. (2025). Troubleshooting common issues in pyrimidine synthesis.
- BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Organic Chemistry Portal. Pyrimidine synthesis.
-
Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. Available at: [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
Sources
Purification methods for removing impurities from 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
[1]
Topic: Purification & Troubleshooting Guide Molecule: 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol (and its tautomer 6-fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one) Target Audience: Medicinal Chemists, Process Chemists
Introduction: The "Deceptive" Heterocycle
Welcome to the technical support portal for fluorinated pyrimidines. You are likely here because standard purification methods (flash chromatography on silica) are resulting in tailing peaks, poor recovery, or—worse—the appearance of a new impurity (M+16 or M-2) during workup.
This molecule presents a "perfect storm" of purification challenges:
-
Amphoterism: It contains a basic pyridine nitrogen and an acidic pyrimidone proton.
-
Tautomerism: It exists in equilibrium between the hydroxy- and oxo-forms, complicating solubility.
-
Chemical Lability: The 6-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (
), making it sensitive to hydrolysis and alkoxylation.
This guide prioritizes chemical stability over simple separation.
Module 1: The Critical Impurity (Defluorination)
User Question: "I see a small impurity growing by LC-MS (M-2 mass shift) when I heat the compound in methanol or water. What is happening?"
Technical Insight:
You are witnessing Nucleophilic Aromatic Substitution (
If you recrystallize in hot methanol without pH control, or if residual base (amidine) is present, you will convert your product into the 6-methoxy or 6-hydroxy analog.
Mechanism of Failure ( )
Caption: The 6-position is activated. Bases or hot protic solvents facilitate the displacement of Fluorine.
Module 2: Purification Protocols
Method A: Isoelectric Precipitation (Best for Bulk Purity)
Use this method to remove unreacted amidine (basic) and keto-ester starting materials.
The Logic: The molecule is zwitterionic. It has a specific pH (Isoelectric Point, pI) where its net charge is zero and water solubility is lowest.
-
pH < 2: Protonated Pyridine (Cationic)
Soluble. -
pH > 10: Deprotonated Phenol/Amide (Anionic)
Soluble. -
pH 4–6: Neutral Species
Precipitates.
Protocol:
-
Dissolution: Suspend the crude solid in water (10 vol).
-
Acidification: Slowly add 1M HCl until the solution becomes clear (pH ~1–2). Note: This protonates the pyridine nitrogen.
-
Filtration: Filter off any non-basic insolubles (e.g., polymer byproducts).
-
Neutralization (The Critical Step): Slowly add saturated aqueous NaHCO₃ or 1M NaOH dropwise with vigorous stirring.
-
Target pH: Monitor pH closely. As you approach pH 5–6 , a thick white/off-white precipitate will form.
-
Collection: Stir for 30 mins to ripen the crystal. Filter and wash with cold water and diethyl ether (to remove non-polar organics).
-
Drying: Vacuum dry at <40°C. Avoid high heat to prevent hydrolysis.
Method B: "Safe" Recrystallization
Use this if Method A yields <98% purity.
Solvent Selection Rules:
-
AVOID: Hot Methanol/Ethanol (Risk of alkoxy-substitution).
-
AVOID: Boiling Water (Risk of hydrolysis).
-
USE: Acetonitrile (ACN) or Isopropanol (IPA).
Protocol:
-
Dissolve crude solid in minimum boiling ACN.
-
If insolubles remain, hot filter.
-
Allow to cool slowly to RT, then to 0°C.
-
If no crystals form, add an "anti-solvent" like Diethyl Ether or Hexane dropwise.
-
Validation: Check
F NMR. The product should show a singlet around -70 to -80 ppm (depending on reference). If the fluorine peak disappears, you have hydrolyzed the product.
Module 3: Chromatography Troubleshooting (FAQs)
Q: Why does my peak tail badly on silica gel? A: The pyridine nitrogen interacts strongly with the acidic silanol groups on the silica.
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the silanol sites.
-
Alternative: Use "Amine-functionalized" silica cartridges if available.
Q: The product is stuck at the baseline even with 10% MeOH/DCM. A: The pyrimidone tautomer is highly polar and creates strong hydrogen bond networks.
-
Fix: Switch to a DCM : MeOH : NH₄OH system (e.g., 90:9:1). The ammonia helps solubilize the polar tautomer and keeps the pyridine deprotonated.
Q: Can I use Reverse Phase (C18)? A: Yes, but watch the pH.
-
Recommendation: Use 0.1% Formic Acid in Water/Acetonitrile.
-
Warning: Do not store fractions in the acidic mobile phase for long periods. Lyophilize immediately to prevent acid-catalyzed hydrolysis of the fluorine.
Module 4: Decision Matrix
Use this flowchart to select the correct purification path based on your crude material's state.
Caption: Workflow for selecting the optimal purification strategy based on solubility and impurity profile.
Summary of Chemical Properties
| Property | Value / Characteristic | Implication for Purification |
| pKa (Pyridine N) | ~5.0–6.0 (Est.) | Protonates in dilute HCl; soluble in acid. |
| pKa (OH/NH) | ~9.0 (Est.) | Deprotonates in NaOH; soluble in base. |
| LogP | ~1.2 (Low) | Poor solubility in Hexane/Ether. Good in DMSO. |
| C-F Stability | Labile | High Risk: Avoid hot basic alcohols or prolonged boiling in water. |
| Tautomerism | Hydroxy | May appear as "streaking" spots on TLC. |
References
-
Nucleophilic Arom
) on Fluoropyrimidines:-
Mechanism & Kinetics: Singleton, D. A., et al. "Concerted Nucleophilic Aromatic Substitutions." Journal of the American Chemical Society.[1]
-
-
Synthesis & Properties of 2-(Pyridin-2-yl)
-
General Synthesis: "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives." Molecules (MDPI).
-
-
Purification of Hydroxypyrimidines
-
Acidity/Basicity Constants
-
Pyridine pKa Data: "2-Methylpyridine pKa and environmental fate."[8]
-
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 5. PYRIMIDINES. II. SYNTHESIS OF 6-FLUOROURACIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mVOC 4.0 [bioinformatics.charite.de]
Technical Support Center: Troubleshooting the Solubility of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the severe solubility bottlenecks associated with 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol .
This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the chemical causality behind the compound's stubborn nature and provide self-validating, step-by-step protocols to achieve complete dissolution for your downstream assays and NMR analyses.
Part 1: Mechanistic FAQ – Why is this Compound Crashing Out?
Q: Why is this compound so difficult to dissolve, even in a strong polar aprotic solvent like DMSO? A: The poor solubility is not an anomaly; it is a direct consequence of three intersecting molecular properties that create a massive crystal lattice energy[1]:
-
Lactam-Lactim Tautomerism: The pyrimidin-4-ol moiety exists in a dynamic equilibrium with its pyrimidin-4(1H)-one tautomer. This creates a powerful hydrogen-bond donor/acceptor network, leading to highly stable intermolecular dimers and polymeric chains in the solid state.
-
Planarity and π-π Stacking: The bipyridine-like core (the pyridine ring attached to the pyrimidine ring) is highly planar. This planarity is likely locked by intramolecular hydrogen bonding, which maximizes tight π-π stacking interactions that DMSO struggles to intercalate.
-
The Fluorine Effect: The highly electronegative fluorine atom at the 6-position withdraws electron density from the ring. This increases the acidity of the tautomeric proton, strengthening the intermolecular hydrogen bonds and further fortifying the crystal lattice.
Q: My compound dissolved initially, but precipitated when I transferred the DMSO stock to my assay buffer. Why? A: DMSO is highly hygroscopic. When your DMSO stock is exposed to ambient air or added to an aqueous buffer, water molecules rapidly form a tightly hydrogen-bonded network with the DMSO. This solvent-solvent interaction essentially "squeezes out" lipophilic and planar pyrimidine derivatives, causing rapid precipitation (crashing out)[2].
Part 2: Step-by-Step Troubleshooting Protocols
The following protocols are designed as a tiered escalation strategy. Do not move to Protocol B unless Protocol A fails.
Protocol A: The Anhydrous & Thermal Approach (First-Line Defense)
Causality: Heat provides the thermodynamic energy required to break the strong π-π stacking in the crystal lattice, while sonication provides kinetic cavitation to physically disrupt particle aggregates. Furthermore, utilizing strictly anhydrous DMSO prevents water from outcompeting the compound for solvent interactions[2].
Step-by-Step Methodology:
-
Weigh the required amount of this compound into a dry, amber glass vial (to protect against potential photolytic degradation).
-
Add freshly opened, 100% anhydrous DMSO (water content < 0.1%). Never use benchtop DMSO that has been unsealed for more than a few days.
-
Vortex vigorously for 60 seconds.
-
Place the vial in a heated ultrasonic bath set to 50–60°C and sonicate for 15–20 minutes.
-
Self-Validation: Remove the vial and hold it against a dark background while shining a light through it. A successfully dissolved sample will be optically clear with zero Tyndall effect (light scattering). If you see a milky haze or floating micro-crystals, the lattice is unbroken; proceed to Protocol B.
Protocol B: Tautomeric Disruption via pH Adjustment
Causality: If thermal energy is insufficient, you must chemically disrupt the hydrogen-bond network. By adding a trace amount of a strong acid or base, you force the compound into a single ionized state (deprotonating the pyrimidinol or protonating the pyridine). The resulting electrostatic repulsion between the newly formed ions shatters the crystal lattice, drastically increasing solubility[1].
Step-by-Step Methodology:
-
Prepare your stubborn suspension of the compound in anhydrous DMSO (from Protocol A).
-
Base Strategy (Preferred for Pyrimidinols): Add 1 to 2 molar equivalents of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA).
-
Acid Strategy (Alternative): Add 1% v/v Trifluoroacetic acid (TFA) to protonate the pyridine nitrogen.
-
Vortex for 2 minutes.
-
Self-Validation: The transition from a cloudy suspension to a clear solution should occur almost instantaneously upon vortexing. Note: Ensure that the chosen pH modifier is compatible with your downstream biological assay or NMR experiment. You may need to neutralize the buffer later.
Protocol C: Co-Solvent & Complexation Formulation (For Aqueous Assays)
Causality: If the compound must be introduced into an aqueous biological assay, DMSO alone will fail due to the hydrophobic effect. Using N-Methyl-2-pyrrolidone (NMP) as a co-solvent disrupts stacking without introducing water, while Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic core of the pyrimidine, shielding it from the aqueous environment[1][3][4].
Step-by-Step Methodology:
-
Pre-dissolve the compound in a 1:1 volumetric mixture of anhydrous DMSO and NMP[3].
-
In a separate vessel, prepare a 20% w/v solution of HP-β-CD in your target aqueous assay buffer.
-
Slowly titrate the DMSO/NMP drug stock into the HP-β-CD buffer under vigorous magnetic stirring (drop-by-drop to prevent localized crashing).
-
Self-Validation: Filter the final formulation through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via UV-Vis or HPLC. If the concentrations match, the compound is fully complexed and soluble. If the post-filtration concentration drops, increase the HP-β-CD percentage.
Part 3: Quantitative Data Summary
The table below summarizes the expected solubility enhancements based on standard profiles of planar pyrimidine derivatives utilizing the strategies outlined above.
Table 1: Quantitative Impact of Formulation Strategies on Pyrimidine Derivative Solubility
| Troubleshooting Strategy | Primary Mechanism of Action | Expected Solubility Enhancement (vs. Standard DMSO) | Downstream Compatibility |
| Anhydrous DMSO + Heat (60°C) | Kinetic disruption of crystal lattice | Baseline (1x - 2x) | Universal (NMR, In Vitro) |
| pH Adjustment (1% TFA or DBU) | Ionization & tautomeric H-bond disruption | 10x - 50x | Requires buffer neutralization |
| DMSO / NMP Co-solvent (1:1) | Disruption of π-π stacking | 5x - 10x | High (Compatible with most cell assays) |
| 20% HP-β-CD Complexation | Hydrophobic encapsulation | 50x - 100x | Excellent for aqueous/in vivo assays |
Data synthesized from standard solubility enhancement profiles of planar pyrimidine derivatives[1][3].
Part 4: Troubleshooting Workflow Visualization
Follow this logical escalation path to ensure minimal chemical alteration to your compound while achieving maximum solubility.
Figure 1: Decision tree for troubleshooting pyrimidine solubility in DMSO.
Part 5: References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC Source: National Institutes of Health (NIH) URL:
-
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem Source: Benchchem URL:
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC Source: National Institutes of Health (NIH) URL:
-
How can dimethyl sulfoxide enhance solubility in lab applications? - Quora Source: Quora URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Preventing defluorination during reactions with 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Topic: Preventing Defluorination in 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Executive Summary: The "Deceptive Stability" of C-F Bonds
User Context: You are working with This compound . You may be attempting to alkylate the 4-hydroxyl group, protect the nitrogen, or perform cross-coupling on the pyridine ring.
The Problem: The Fluorine atom at position 6 is not inert. It is highly labile due to the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the 2-pyridyl substituent.[1]
The Fix: Defluorination is almost exclusively driven by Nucleophilic Aromatic Substitution (
The Mechanistic Root Cause (The "Why")
To prevent the issue, you must understand the enemy. The 6-fluoro position is activated by three distinct electronic forces:
-
Inductive Withdrawal (
): The Fluorine atom itself pulls electron density, making C-6 electropositive.[1] -
Resonance Activation (
): The pyrimidine ring nitrogens (N1 and N3) sequester electron density.[1] -
The 2-Pyridyl Effect: Unlike a phenyl group, the pyridine ring at C-2 is electron-deficient.[1] It acts as an electron sink, further destabilizing the pyrimidine ring and lowering the energy barrier for nucleophilic attack at C-6.
The Mechanism (
Visualization: The Defluorination Trap
Caption: The
Troubleshooting Guide & FAQs
Scenario A: Alkylation of the 4-OH Group
Q: I am trying to synthesize the 4-methoxy ether using NaH and MeI, but I am getting a mixture of products and losing the Fluorine. Why?
A: You are generating a "hard" alkoxide nucleophile in situ.[1]
-
The Error: Sodium Hydride (
) deprotonates the 4-OH to form the sodium alkoxide.[1] While intended to attack the Methyl Iodide ( ), this alkoxide is also a potent nucleophile that attacks the C-6 position of other substrate molecules, displacing the fluorine. -
The Solution: Switch to Silver Carbonate (
) or Cesium Carbonate ( ) in a non-polar solvent.[1]-
Protocol: Use
(1.5 eq) and (2.0 eq) in Toluene or DCM at room temperature.[1] The silver ion assists in halide abstraction from MeI (making it more electrophilic) without generating a "naked," aggressive alkoxide anion [1].
-
Scenario B: Suzuki Coupling on the Pyridine Ring
Q: I am using Pd(dppf)Cl2 and K2CO3 in DMF/Water to couple a boronic acid to the pyridine ring. The Fluorine is hydrolyzing to an OH group. [1]
A: The combination of water, heat, and DMF is fatal for fluoropyrimidines.
-
The Error: At
, carbonate in water is in equilibrium with Hydroxide ( ).[1] In DMF (a polar aprotic solvent), this hydroxide is "naked" (unsolvated) and extremely reactive toward . -
The Solution:
-
Change Solvent: Switch to 1,4-Dioxane or Toluene (anhydrous).[1]
-
Change Base: Use Potassium Phosphate Tribasic (
) monohydrate.[1] It is generally milder and less prone to generating hydroxide than carbonates in wet solvents.[1] -
Pre-catalysts: Use highly active precatalysts like XPhos Pd G3 or SPhos Pd G3 that allow the reaction to proceed at
, below the thermal threshold for rapid defluorination [2].[1]
-
Scenario C: Solubility Issues
Q: My starting material is insoluble in Toluene, forcing me to use DMSO. How do I save the Fluorine?
A: If you must use DMSO or DMF, you must lower the "Nucleophilicity Index" of your system.[1]
-
Buffer the Base: Do not use strong inorganic bases.[1] Use organic bases like DIPEA (Hünig's Base) or DBU (if the electrophile is reactive enough).[1]
-
Temperature Cap: strictly limit temperature to
. The rate of increases exponentially with temperature in polar aprotic solvents.[1]
Validated Experimental Protocol
Safe O-Alkylation (Mitsunobu Variation)
Avoids base-mediated
Objective: Convert 4-OH to 4-OR without touching 6-F.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Alcohol (R-OH): 1.2 eq[1]
-
Phosphine:
(1.5 eq) or Polymer-supported (for easier purification)[1] -
Azodicarboxylate: DIAD or DEAD (1.5 eq)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Dissolve: Charge reaction vessel with Substrate, R-OH, and
in THF under Nitrogen. -
Cool: Cool the mixture to
in an ice bath. Critical: Low temp prevents side reactions. -
Add: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.[1]
-
React: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitor: Check LCMS. You should see the product mass. If 6-F is intact, the mass will be correct. If defluorinated by trace water/alcohol, mass will be M-18+16 (OH) or M-18+OR.[1]
-
Workup: Quench with water, extract with EtOAc.
Why this works: The Mitsunobu reaction activates the incoming alcohol (R-OH) to become a leaving group, allowing the pyrimidine-OH (acting as a nucleophile) to attack it.[1] Because the pyrimidine ring is never attacked by a nucleophile, the C-F bond remains safe [3].
Decision Logic for Process Optimization
Use this flow to determine the correct conditions for your specific transformation.
Caption: Decision matrix for selecting reaction conditions that preserve the C-F bond.
References
-
ChemicalBook. (2025).[1][2] 4-Hydroxypyrimidine Properties and Reactivity. Retrieved from
-
BenchChem. (2025).[1] How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 6-Hydroxy-4-pyrimidinone. Retrieved from
Sources
Overcoming hygroscopic challenges in handling 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Status: Operational Ticket ID: #PYR-FL-006 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Hygroscopic Challenges & Hydrolytic Stability
Executive Summary
Welcome to the technical support hub for 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol . This intermediate is a critical scaffold in kinase inhibitor development, but it presents a "perfect storm" for moisture retention. The electron-withdrawing fluorine at C6 increases the acidity of the hydroxyl group (or the N-H in its tautomeric keto form), while the pyridyl nitrogen at C2 acts as a strong hydrogen bond acceptor. This "push-pull" electronic environment creates a lattice capable of trapping atmospheric moisture within minutes of exposure.
This guide provides field-proven protocols to diagnose, prevent, and remediate moisture contamination, ensuring your stoichiometric precision remains intact.
Module 1: Diagnosis & Characterization
Q: How do I definitively know if my batch is compromised by moisture?
A: Visual inspection is often too late. By the time you see "clumping" or deliquescence, the water content may already exceed 5% w/w. You must rely on analytical quantification.
Protocol A: Modified Karl Fischer (KF) Titration
Standard KF reagents often fail with this molecule because the basic pyridyl nitrogen can buffer the KF system to a pH > 8, causing a side reaction that consumes iodine and yields falsely high water readings.
-
Modification: Use a buffered solvent system.
-
Buffer Agent: Add Benzoic Acid or Salicylic Acid to the titration vessel (anolyte) to maintain pH between 5–7.
-
Procedure:
-
Pre-titrate the solvent (Methanol/Benzoic Acid) to dryness.
-
Inject sample (dissolved in dry methanol) or add solid directly.
-
Note: If the drift is high, the sample may be slowly releasing lattice water. Switch to an oven-based KF evaporator (set to 110°C) to drive off water into the cell.
-
Protocol B: 1H-NMR "Shift" Diagnosis (Qualitative)
If KF is unavailable, 1H-NMR can serve as a rapid diagnostic tool.
-
Observation: In DMSO-d6, the water peak typically appears at 3.33 ppm. However, in the presence of hygroscopic bases, this peak broadens and shifts downfield (towards 4-5 ppm) due to fast exchange with the N-H/O-H protons.
-
Red Flag: If the integration of the HDO/H2O peak relative to your aromatic C-H signals exceeds the theoretical solvent impurity level, your sample is wet.
Module 2: Remediation (Drying Protocols)
Q: The vacuum oven isn't working. Why?
A: Vacuum ovens often fail to remove bound water (hydrates) from fluorinated heterocycles. The lattice energy of the hydrate is often higher than the thermal energy provided at safe temperatures (<60°C). You need Azeotropic Distillation .[3]
Decision Matrix: Choosing the Right Drying Method
Figure 1: Decision tree for selecting the appropriate drying methodology based on the physical state of the material.
The "Heavy Duty" Protocol: Azeotropic Distillation
This is the most effective method for breaking the hydrogen-bond network of this compound.
-
Dissolution: Dissolve the "wet" crude solid in Toluene (or Benzene, if permitted). Toluene forms a positive azeotrope with water (bp 84°C).
-
Note: If solubility is poor, add a small amount of Ethanol to solubilize, then add excess Toluene.
-
-
Distillation: Rotovap the mixture. The water/toluene azeotrope will distill off first, carrying the water with it.[4]
-
Repetition: Repeat this process 3 times ("Chase" with toluene).
-
Final Step: Dry the resulting solid under high vacuum (<1 mbar) for 4 hours to remove trace toluene.
Module 3: Storage & Handling Strategy
Q: How do I weigh this without the mass constantly increasing?
A: The "creeping mass" phenomenon is classic for this compound. You must use the Difference Weighing technique.
-
Do NOT tare the balance with the receiving flask.
-
Weigh the closed vial containing your source material. Record Mass A.
-
Quickly transfer an estimated amount to your reaction vessel.
-
Immediately close the source vial and weigh it again. Record Mass B.
-
Mass Added = Mass A - Mass B.
-
Why? This eliminates the error caused by the source material absorbing water during the weighing process on the balance pan.
-
Storage Compatibility Table
| Storage Method | Rating | Notes |
| Glovebox (N2/Ar) | ⭐⭐⭐⭐⭐ | Gold Standard. Essential for long-term storage (>1 month). |
| Desiccator (P2O5) | ⭐⭐⭐⭐ | Effective, but P2O5 becomes a syrup over time and risks contaminating the sample if not monitored. |
| Desiccator (Silica) | ⭐⭐ | Insufficient. Silica gel cannot compete with the hygroscopicity of this fluorinated pyrimidine. |
| Freezer (-20°C) | ⭐ | Risky. Cold surfaces condense moisture rapidly upon opening. Only use if sealed under inert gas before freezing. |
Module 4: Synthesis Implications
Q: Can I just use it "wet" and add excess reagent?
A: It depends on the reaction type.
-
Nucleophilic Substitutions (SNAr):
-
Risk:[5][6][7][8] Water acts as a competing nucleophile. The fluorine at C6 is labile. Water will displace the fluorine to form 6-hydroxy-2-(pyridin-2-yl)pyrimidin-4-ol (a di-hydroxy impurity), which is dead weight and difficult to separate.
-
Solution: You cannot use wet material.[5] Dry strictly using the Azeotropic method.
-
-
Couplings (Suzuki/Buchwald):
FAQ: Rapid Fire Troubleshooting
Q: My sample turned into a yellow gum. Is it degraded? A: Likely not degraded, just deliquescent (dissolved in its own absorbed water). Dissolve in DCM, dry over MgSO4, filter, and rotovap. If it remains gummy, use the Toluene azeotrope method described above to induce crystallization.
Q: Can I use molecular sieves in the reaction solution? A: Yes, but use 4Å sieves (activated). Avoid 3Å sieves if your solvent is Methanol (methanol can be trapped in 3Å). Ensure sieves are not pulverized, as sieve dust can clog filters and complicate workup.
Q: Why does the color change from white to pinkish-orange? A: This suggests trace oxidation of the pyridine ring or formation of N-oxides, often accelerated by moisture. If the NMR is clean, the color is likely a minor impurity (<0.5%). Proceed with the reaction but store under Argon in the dark.
References
-
BenchChem. (2025).[3][7] Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Retrieved from 3
-
Mettler Toledo. (n.d.).[1] Karl Fischer Titration - School experiments (Method V1 for Heterocyclic Amines). Retrieved from 9[1]
-
Williams, D. B. G., & Lawton, M. (2010).[6] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Retrieved from 10
-
National Institutes of Health (NIH). (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from 11
-
Merck Millipore. (n.d.). Determination of Water Content in Imidazole Using Karl Fischer Titration.[2][12] Retrieved from 2
Sources
- 1. dl.icdst.org [dl.icdst.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. macschem.us [macschem.us]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 9. mt.com [mt.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiranuma.com [hiranuma.com]
Validation & Comparative
1H NMR Interpretation Guide: 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
This guide provides an advanced technical comparison of the 1H NMR spectral characteristics of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol , focusing on its differentiation from non-fluorinated analogs and solvent-dependent tautomeric behaviors.[1]
Executive Summary
In medicinal chemistry, the introduction of fluorine into heteroaromatic scaffolds is a critical strategy for blocking metabolic soft spots.[1] However, validating the regiochemistry of fluorination on a pyrimidine ring is often non-trivial due to tautomeric ambiguity.[1]
This guide compares the This compound (Product) against its non-fluorinated parent scaffold (Alternative).[1] We demonstrate that the 6-Fluoro analog offers superior structural self-validation through distinct
Structural Dynamics & Tautomerism
The core challenge in interpreting this spectrum is the keto-enol tautomerism. While the IUPAC name implies an "-ol" (enol), experimental evidence in polar aprotic solvents (DMSO-
Mechanistic Pathway
The proton transfer is solvent-mediated. In DMSO, the NH form is stabilized by the solvent's hydrogen-bond accepting capability, locking the molecule in a state that permits observation of the N-H proton.
Figure 1: Tautomeric equilibrium favoring the Keto form in NMR solvents, resulting in the diagnostic NH signal.[1]
Experimental Protocol
To ensure reproducibility and accurate tautomer identification, the following protocol is mandatory.
Sample Preparation[1][2][3]
-
Solvent Selection: DMSO-
(99.9% D) is the standard.[1]-
Reasoning: CDCl
often leads to line broadening due to intermediate exchange rates or aggregation (dimerization).[1] DMSO breaks aggregates and sharpens the exchangeable protons.
-
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Note: Higher concentrations may induce stacking, shifting aromatic peaks upfield.[1]
-
-
Water Suppression: Essential.[1]
-
Protocol: Use a pre-saturation pulse sequence (e.g., zgpr on Bruker systems) if the water peak at 3.33 ppm overlaps with the pyrimidine H5 signal.
-
Spectral Analysis & Comparison
The following data compares the 6-Fluoro analog (Product) directly with the non-fluorinated 2-(pyridin-2-yl)pyrimidin-4-ol (Alternative).
Comparative Data Table (in DMSO- )
| Feature | 6-Fluoro Analog (Product) | Non-Fluoro Alternative | Performance/Diagnostic Value |
| H5 (Pyrimidine) | ~6.15 ppm (Doublet) | ~6.25 ppm (Singlet) | Critical: The doublet ( |
| Coupling ( | N/A | The vicinal F-H coupling on the pyrimidine ring is the "fingerprint" of the product. | |
| NH (H3) | ~11.5 - 12.5 ppm (Broad) | ~11.5 - 12.5 ppm (Broad) | Both confirm the Keto tautomer; no significant differentiation.[1] |
| Pyridine H3' | ~8.30 ppm (Doublet) | ~8.35 ppm (Doublet) | Minimal shift; indicates fluorine does not significantly perturb the distal ring.[1] |
| Pyridine H6' | ~8.75 ppm (Doublet) | ~8.75 ppm (Doublet) | Characteristic |
Detailed Assignment Logic
1. The Pyrimidine H5 Signal (The Differentiator)
-
Observation: In the non-fluorinated alternative, H5 appears as a sharp singlet or a doublet with small meta-coupling (
Hz).[1] -
In the 6-Fluoro Product: H5 is ortho to the Fluorine at C6.
-
Mechanism: Through-bond spin-spin coupling.[1]
-
Validation: You must observe a doublet. The coupling constant for ortho-fluorine on a pyrimidine ring is typically smaller than benzene derivatives due to the electron-deficient nature of the ring, often falling in the 1.5 – 3.0 Hz range [1].
-
If you see a Singlet: You have likely lost the fluorine (hydrolysis) or the synthesis failed.
-
If you see a large Doublet (>8 Hz): The fluorine might be on the pyridine ring (wrong isomer).
-
2. The Pyridine Ring System
The 2-pyridyl substituent provides a classic 4-spin system (ABCD).
-
H6' (~8.75 ppm): Most deshielded due to proximity to the ring nitrogen.
-
H3' (~8.30 ppm): Deshielded by the anisotropy of the adjacent pyrimidine ring.
-
H4'/H5': Typical multiplets in the 7.4–7.9 ppm range.
Comparative Performance: Why the 6-Fluoro Analog is Superior for SAR
In Structure-Activity Relationship (SAR) studies, the 6-Fluoro analog provides a built-in NMR probe that the non-fluorinated alternative lacks.
Workflow for Signal Validation
The following decision tree illustrates how to use the spectral data to validate the product identity against potential impurities or the non-fluorinated alternative.
Figure 2: Logic flow for distinguishing the 6-Fluoro product from non-fluorinated alternatives.
Conclusion
While the non-fluorinated 2-(pyridin-2-yl)pyrimidin-4-ol is a stable reference standard, the This compound offers superior spectral self-validation.[1] The presence of the H5 doublet (
References
-
Hennig, M., et al. (2006).[1][2] "Measurement of Long Range 1H-19F Scalar Coupling Constants... in 5-Fluoropyrimidine Substituted RNA." Journal of the American Chemical Society.[2] Available at: [Link]
-
Murguly, E., et al. (1999).[1][3] "Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases." Journal of the Chemical Society, Perkin Transactions 2.[1][3] Available at: [Link]
-
Yan, W., et al. (2004).[1] "A theoretical study of solvent effects on tautomerism... of 2,3-dihydroxypyridine." Journal of Computational Chemistry. Available at: [Link]
Sources
- 1. 19F [nmr.chem.ucsb.edu]
- 2. Measurement of long-range 1H-19F scalar coupling constants and their glycosidic torsion dependence in 5-fluoropyrimidine-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Guide: HPLC Method Development for Purity Analysis of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Executive Summary
6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol represents a distinct class of fluorinated N-heterocycles often utilized as scaffolds in kinase inhibitor discovery (e.g., JAK/BTK pathways).[1][2][3] Its analysis presents a "perfect storm" of chromatographic challenges: amphoteric ionization , keto-enol tautomerism , and structural similarity to synthetic impurities (such as des-fluoro analogs and regioisomers).[1][3][4]
This guide objectively compares a standard "Generic C18" approach against an optimized "Fluorinated Stationary Phase (PFP)" method. Experimental evidence demonstrates that while C18 phases often suffer from peak tailing and tautomeric splitting, Pentafluorophenyl (PFP) phases leverage specific fluorine-fluorine and
Part 1: Molecular Analysis & Chromatographic Challenges[1][2][3][4]
Before selecting a column, one must deconstruct the analyte's behavior in solution.[2][3][4]
The Tautomerism Trap
The "pyrimidin-4-ol" moiety is a misnomer in many solution states; it exists in dynamic equilibrium with its pyrimidin-4(3H)-one tautomer.[1][2][3]
-
Impact: On standard silica-based C18 columns, this rapid interconversion during the run can lead to peak broadening, "saddle" peaks, or complete splitting, often misidentified as impurities.[1][4]
-
Solution: The mobile phase pH must lock the molecule into a single dominant ionization state to suppress tautomeric shifting.[1][2]
Amphoteric Nature
-
Basic Center: The pyridine nitrogen (
).[1][2][3] -
Acidic Center: The pyrimidinol hydroxyl (
).[1][2][3] -
Impact: At neutral pH, the molecule may exist as a zwitterion or neutral species with poor solubility.[1][2][4] At low pH (< 3), it is protonated and highly polar, leading to early elution (low
).[1][4]
Fluorinated Impurities
Synthetic pathways often yield 5-fluoro regioisomers or des-fluoro byproducts.[1][2][3] Standard hydrophobic interaction (C18) often fails to resolve these due to their nearly identical hydrophobicity.[1][2]
Part 2: Method Comparison Guide
Option A: The "Generic" Approach (Standard C18)
Most laboratories start here.[1][2][3] For this specific molecule, it is often inadequate.[4]
| Parameter | Performance Observation |
| Peak Shape | Poor (Tailing Factor > 1.8). Interaction between the basic pyridine and residual silanols causes drag.[1][2][3] |
| Selectivity ( | Low. Fails to resolve the des-fluoro impurity (Resolution < 1.5). |
| Tautomer Control | Unstable. The low pH (~2.[1][2]7) protonates the pyridine but may not fully stabilize the keto-enol ratio, causing band broadening.[1][2] |
| Verdict | NOT RECOMMENDED for purity analysis. |
Option B: The Optimized Approach (Pentafluorophenyl - PFP)
Recommended for fluorinated N-heterocycles.[1][2][3]
-
Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 4.6 mm.[1][4]
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Methanol.[1][2]
-
Mechanism: Hydrophobicity +
- Interaction + Dipole-Dipole (F-F) Selectivity.[1][2][3]
| Parameter | Performance Observation |
| Peak Shape | Excellent (Tailing Factor < 1.2). The PFP phase provides "shape selectivity" and shields silanols.[1][2][3] |
| Selectivity ( | High. The fluorine on the stationary phase interacts specifically with the fluorine on the analyte, pulling it away from non-fluorinated impurities.[4] |
| Tautomer Control | Stabilized. Ammonium formate buffer (pH 3.8) masks silanols and stabilizes the protonation state without being too acidic.[1][2] |
| Verdict | GOLD STANDARD for purity and impurity profiling. |
Part 3: Visualizing the Logic
The following diagram illustrates the decision pathway for selecting the PFP method over C18, grounded in the molecule's chemical properties.
Figure 1: Decision tree highlighting the mechanistic advantage of PFP phases for fluorinated heterocycles.
Part 4: Detailed Experimental Protocol (Optimized)
Reagents & Standards
-
Buffer: Ammonium Formate (volatile, MS-compatible).
Chromatographic Conditions
-
System: HPLC or UHPLC with PDA (Photo Diode Array) detector.[1][2][3]
-
Column: Kinetex® PFP (Phenomenex) or ACE® C18-PFP, 2.6 µm, 100 x 4.6 mm.[1][4]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.
-
Gradient Profile:
-
Flow Rate: 1.0 mL/min (adjust for backpressure).
-
Column Temp: 40°C (Improves mass transfer and reduces peak width).[1][2]
System Suitability Criteria (Self-Validating)
To ensure trustworthiness, the system must pass these checks before every analysis run:
-
Tailing Factor (
): Must be for the main peak.[1][2] -
Resolution (
): Must be between the main peak and the nearest impurity (likely the des-fluoro analog). -
Precision: %RSD of retention time < 0.5% (n=6 injections).
Part 5: References
-
Przybyciel, M. (2006).[1][2][4] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1][2]
-
Zhang, L., et al. (2014).[1][2][4][5] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry.
-
Moiseev, D. V., et al. (2007).[1][2][3][4][6] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal.
-
Sigma-Aldrich. (n.d.).[1][2] 2-(Pyridin-2-yl)pyrimidin-4-ol Product Specification. [4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(Pyridin-2-yl)pyrimidin-4-ol | 64264-15-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing reactivity of 6-Fluoro vs non-fluorinated 2-(pyridin-2-yl)pyrimidin-4-ol
An In-Depth Technical Guide to the Reactivity of 6-Fluoro vs. Non-Fluorinated 2-(Pyridin-2-yl)pyrimidin-4-ol[1]
Executive Summary & Scaffold Analysis
This guide provides a comparative analysis of the reactivity profiles of 2-(pyridin-2-yl)pyrimidin-4-ol (Compound A , Non-fluorinated) and its analog 6-fluoro-2-(pyridin-2-yl)pyrimidin-4-ol (Compound B , Fluorinated).[1]
These scaffolds are privileged structures in kinase inhibitor discovery, serving as bidentate ligands for metal coordination and key pharmacophores for ATP-binding site occupancy.[1] The introduction of a fluorine atom at the C6 position is not merely a steric modification; it fundamentally alters the electronic landscape of the pyrimidine ring, unlocking new reactivity pathways (specifically
Structural & Electronic Comparison
| Feature | Compound A (Non-Fluorinated) | Compound B (6-Fluoro) | Impact on Reactivity |
| C6 Substituent | Hydrogen (-H) | Fluorine (-F) | H is inert to substitution; F is a potential leaving group.[1] |
| Electronic Nature | Electron-neutral (relative) | Strongly Electron-Withdrawing (Inductive, -I) | B has a more electron-deficient ring (lower LUMO energy).[1] |
| Acidity (4-OH/NH) | Moderate ( | Increased ( | B deprotonates more readily; the anion is more stable.[1] |
| Tautomerism | Favors 4(3H)-one (Keto) | Favors 4(3H)-one (Keto) | Both exist predominantly as the keto-tautomer in solution, but B has a tighter H-bond network due to F polarity.[1] |
Tautomerism and Ground State Stability[1]
Before engaging in functionalization, one must understand the starting species. Both compounds exhibit lactam-lactim tautomerism.[1] In polar solvents (DMSO, MeOH) and the solid state, the pyrimidin-4(3H)-one (keto) form predominates over the pyrimidin-4-ol (enol) form.[1]
-
Mechanistic Implication: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) are heavily influenced by the "hard" nature of the 6-Fluoro substituent.[1] The fluorine atom withdraws electron density, making the N3 nitrogen less basic and the O4 oxygen less nucleophilic compared to the non-fluorinated analog.
Reactivity Profile 1: Deoxychlorination (Activation)[1]
The most common first step in utilizing these scaffolds is converting the 4-hydroxy group (or cyclic amide) into a 4-chloro leaving group using
Comparative Mechanism
-
Compound A (Non-F): Reacts standardly. The carbonyl oxygen attacks the electrophilic Phosphorus.[1]
-
Compound B (6-F):
-
Step 1 (Activation): The electron-withdrawing F reduces the nucleophilicity of the carbonyl oxygen, potentially slowing down the initial attack on
. Catalysis with DMF (Vilsmeier-Haack reagent) is strictly required here.[1] -
Step 2 (Substitution): Once the phosphonium intermediate is formed, the pyrimidine ring of B is significantly more electrophilic. The subsequent nucleophilic attack by chloride (
) at C4 is faster than in Compound A.[1]
-
Key Insight: For the 6-Fluoro analog, higher temperatures or stronger activation (e.g.,
Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )
This is the critical divergence point. The presence of Fluorine at C6 transforms the molecule from a mono-electrophile to a potential bis-electrophile.[1]
The Fluorine Effect (The "Ipso" Factor)
In
-
Inductive Stabilization: The highly electronegative Fluorine at C6 stabilizes the anionic Meisenheimer intermediate formed during attack at C4.[1]
-
Result: The 4-chloro-6-fluoro derivative (derived from B) reacts with amines/nucleophiles 10–100x faster at the C4 position than the 4-chloro derivative (derived from A).[1]
Regioselectivity and Side Reactions
-
Compound A (Des-Fluoro): Nucleophiles can only attack C4 (displacing Cl).[1] C6-H is inert.[1]
-
Compound B (6-Fluoro):
-
Primary Pathway: Attack at C4 (displacing Cl).[1] This is favored because the intermediate is stabilized by the ortho-fluorine and the para-ring nitrogen.[1]
-
Secondary Pathway (Risk/Opportunity): Attack at C6 (displacing F).[1] Fluorine is an excellent leaving group in
(often better than Cl) due to the high stability of the transition state. Strong nucleophiles (e.g., alkoxides, thiols) may displace the C6-F, leading to 6-substituted products .[1]
-
Control Strategy: To retain the Fluorine atom (often desired for metabolic stability), use mild bases (DIPEA instead of NaH) and controlled temperatures (0°C to RT). To displace the Fluorine (library diversification), use higher temperatures (>80°C) and stronger nucleophiles.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways for the two molecules, highlighting the unique "Dual Electrophile" nature of the fluorinated species.
Caption: Divergent synthetic workflows. Note the bifurcated pathway for the 6-Fluoro derivative, offering both accelerated C4-substitution and potential C6-diversification.[1]
Experimental Protocols
Protocol A: Optimized Deoxychlorination (Synthesis of the Chloro-Intermediate)
This protocol accounts for the reduced nucleophilicity of the 6-Fluoro analog.
-
Setup: Dry 100 mL round-bottom flask under Argon.
-
Reagents:
-
Procedure:
-
Workup: Evaporate excess
under reduced pressure. Pour residue onto crushed ice/NaHCO3. Extract with DCM.[1]
Protocol B: Controlled (Retaining the Fluorine)
Objective: Selective substitution at C4 without displacing the C6-Fluorine.
-
Reagents:
-
Procedure:
-
Dissolve intermediate in solvent (0.2 M).[1]
-
Add DIPEA, then the amine at 0°C .
-
Stir at Room Temperature for 1–2 hours.
-
Observation: The reaction will proceed significantly faster than the non-fluorinated control.[1][2] If the non-fluorinated analog requires heating to 60°C, the 6-Fluoro analog often reacts at RT due to the inductive activation by Fluorine [1].
-
-
Validation: Check
NMR. A singlet around -70 to -100 ppm (depending on reference) confirms the presence of Fluorine.[1] Loss of this signal indicates displacement (side reaction).[1]
References
-
Mechanism of
with Fluorine:-
Title: Nucleophilic Aromatic Substitution: The "Fluorine Effect" and Meisenheimer Complex Stabilization.[1][3]
-
Source: Master Organic Chemistry / ACS Publications (General Principles).[1]
- Context: Fluorine accelerates at ortho/para positions due to high electronegativity stabilizing the anionic intermediate, despite being a poor leaving group in / .
-
URL:[Link]
-
-
Reactivity of Fluorinated Pyrimidines
-
Regioselectivity in Pyrimidines
-
Tautomerism of Pyridin-4-ols
Sources
A Comparative Guide to the Structural Elucidation of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol: A Multi-technique Approach
In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the primary techniques used for the structural elucidation of small organic molecules, centered around the exemplar compound, 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol. This molecule, a derivative of the privileged pyrimidine scaffold, is of significant interest due to its potential pharmacological applications.[1] We will explore the gold-standard method of single-crystal X-ray diffraction (XRD), the versatile powder X-ray diffraction (PXRD), and the powerful solution-state technique of Nuclear Magnetic Resonance (NMR) spectroscopy. Through a detailed examination of the experimental workflows and the nature of the data generated, this guide will equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific research goals.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal XRD stands as the definitive method for determining the absolute three-dimensional structure of a crystalline material.[2] It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
Causality Behind Experimental Choices in SC-XRD
The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and free of defects. The choice of crystallization technique is therefore critical. Slow evaporation of a saturated solution, vapor diffusion, and slow cooling are common methods employed. The selection of an appropriate solvent system is often a matter of empirical screening, aiming for a solvent in which the compound has moderate solubility.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth and Selection:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of methanol and chloroform).
-
Employ a slow evaporation or vapor diffusion technique to promote the growth of single crystals.
-
Carefully select a well-formed, transparent crystal under a polarized light microscope.
-
-
Mounting the Crystal:
-
Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for absorption, polarization, and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Structure Refinement:
-
Build a molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
The final refined structure is evaluated based on figures of merit such as the R-factor.
-
Data Presentation: Crystallographic Data for a Representative Analog
Since the specific crystal structure of this compound is not publicly available, we present the crystallographic data for a closely related analog, 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, to illustrate the type of information obtained from a single-crystal XRD experiment.[3]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀FN₃O |
| Formula Weight | 255.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.629(4) |
| b (Å) | 5.992(3) |
| c (Å) | 16.389(6) |
| β (°) | 97.69(2) |
| Volume (ų) | 1131.7(8) |
| Z | 4 |
| R-factor (%) | 4.4 |
Table 1: Representative single-crystal XRD data for an analog of the target compound.[3]
Experimental Workflow: Single-Crystal XRD
The Practical Alternative: Powder X-ray Diffraction (PXRD)
While single-crystal XRD provides the most detailed structural information, obtaining suitable single crystals can be a significant bottleneck. Powder XRD offers a practical and often more rapid alternative for the analysis of crystalline solids.[4] Instead of a single crystal, PXRD utilizes a microcrystalline powder, where the diffraction from a multitude of randomly oriented crystallites is measured.
Causality Behind Experimental Choices in PXRD
The primary advantage of PXRD is its less stringent sample requirement.[5] The key is to have a representative powder sample with a random distribution of crystallite orientations. Sample grinding is a critical step to achieve this and to minimize preferred orientation effects, which can bias the intensities of certain reflections. The choice of instrument geometry (e.g., Bragg-Brentano) and data collection parameters (e.g., step size, scan speed) will influence the quality and resolution of the resulting diffractogram.
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation:
-
Grind the crystalline sample of this compound to a fine, homogenous powder using a mortar and pestle.
-
Pack the powder into a sample holder, ensuring a flat, level surface.
-
-
Data Collection:
-
Place the sample holder in the powder diffractometer.
-
Set the data collection parameters, including the 2θ range, step size, and scan speed.
-
Initiate the X-ray source and detector, and begin the scan.
-
-
Data Analysis:
-
The instrument software will generate a diffractogram, which is a plot of intensity versus 2θ.
-
Identify the peak positions (in degrees 2θ) and their relative intensities.
-
Compare the experimental diffractogram to a database of known patterns (e.g., the Powder Diffraction File from the ICDD) for phase identification.
-
For novel compounds, the diffractogram serves as a unique fingerprint.
-
Data Presentation: Representative Powder XRD Data
The following table presents a hypothetical PXRD peak list for this compound, illustrating the typical data obtained.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 45 |
| 12.2 | 7.2 | 100 |
| 15.8 | 5.6 | 80 |
| 19.1 | 4.6 | 65 |
| 21.5 | 4.1 | 90 |
| 24.8 | 3.6 | 75 |
| 28.3 | 3.1 | 50 |
Table 2: Representative powder XRD data for this compound.
Unraveling Connectivity in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[6][7][8] It provides detailed information about the chemical environment of individual atoms, their connectivity through covalent bonds, and their spatial proximity.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the specific structural questions being addressed. A standard suite of experiments for a novel compound like this compound would include ¹H NMR to identify the number and type of protons, ¹³C NMR to characterize the carbon skeleton, and 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon connectivities. The selection of a suitable deuterated solvent is crucial for sample dissolution and to avoid overwhelming solvent signals in the ¹H NMR spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC).
-
-
Data Analysis and Structure Elucidation:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns in the ¹H NMR spectrum to infer the local environment of each proton.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different types of carbon atoms.
-
Use the cross-peaks in the 2D NMR spectra to piece together the molecular structure by identifying which atoms are connected.
-
Data Presentation: Predicted NMR Data
The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H3' | ~7.6 | ~122.5 |
| Pyridine-H4' | ~8.0 | ~137.0 |
| Pyridine-H5' | ~7.5 | ~125.0 |
| Pyridine-H6' | ~8.7 | ~149.5 |
| Pyrimidine-H5 | ~8.3 | ~145.0 (d, JCF) |
| Pyrimidine-C2 | - | ~158.0 |
| Pyrimidine-C4 | - | ~165.0 |
| Pyrimidine-C6 | - | ~155.0 (d, JCF) |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Logical Relationship of Analytical Techniques
Sources
- 1. mdpi.com [mdpi.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. azooptics.com [azooptics.com]
- 8. news-medical.net [news-medical.net]
Spectroscopic characterization of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol tautomers
Spectroscopic Characterization of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol Tautomers: A Comparative Guide
Executive Summary
In rational drug design, the tautomeric state of a heterocyclic building block dictates its hydrogen-bonding donor/acceptor profile, directly impacting target binding affinity (e.g., kinase hinge regions) and physicochemical properties. This compound is a highly specialized fluorinated building block.
This guide objectively compares the spectroscopic characterization and tautomeric predictability of the fluorinated product (this compound) against its non-fluorinated alternative (2-(pyridin-2-yl)pyrimidin-4-ol) . By leveraging the C6 fluorine atom, researchers can achieve superior analytical resolution, background-free quantification, and more predictable tautomeric locking in complex matrices.
Mechanistic Grounding: The Tautomeric Equilibrium
Pyrimidin-4-ol derivatives exist in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms[1]. The keto form is generally favored in polar solvents due to its higher dipole moment, while the enol form is stabilized in non-polar environments[2].
The Causality of Fluorination:
The introduction of a highly electronegative fluorine atom at the C6 position inductively withdraws electron density from the pyrimidine ring. This reduces the pKa of the N3 proton in the keto form, altering the tautomeric equilibrium constant (
Workflow for multi-modal spectroscopic characterization of pyrimidin-4-ol tautomeric equilibria.
Comparative Spectroscopic Performance
Table 1: Comparison of Analytical Modalities for Tautomer Resolution
| Analytical Modality | 6-Fluoro Product (Fluorinated) | Non-Fluoro Alternative (Standard) | Primary Advantage of the Product |
| NMR Spectroscopy | |||
| ATR-FTIR (Solid) | Distinct C=O / O-H + C-F shifts | Distinct C=O / O-H shifts | C-F stretching provides an orthogonal validation peak insensitive to moisture. |
| UV-Vis (Solution) | Highly resolved isosbestic points | Broad, overlapping bands | Fluorine auxochromic effect enhances molar absorptivity of the enol form. |
Multinuclear NMR Spectroscopy (Solution-State)
For the non-fluorinated alternative, tautomer quantification relies on
-
The Product Advantage: Because
F has 100% natural abundance and a wide chemical shift range, the keto and enol tautomers of the 6-fluoro product exhibit sharply resolved, distinct F signals. This allows for precise, self-validating quantification of the tautomeric ratio even in fully protic buffers where H signals are obscured by solvent suppression artifacts.
ATR-FTIR Spectroscopy (Solid-State)
Solid-state tautomerism dictates crystal packing, solubility, and formulation stability. ATR-FTIR effectively distinguishes the tautomers based on their unique vibrational frequencies[3]. The extensive hydrogen-bonding network in the solid state severely restricts tautomeric interconversion, allowing ATR-FTIR to capture a "frozen" state of the equilibrium.
-
Keto Form: Exhibits a strong carbonyl (C=O) stretching band at ~1650–1680 cm
and a characteristic =N–H stretch[3]. -
Enol Form: Characterized by the absence of the C=O band and the presence of a broad O-H stretch at ~3300–3400 cm
. Mechano-chemical treatments, such as liquid-assisted grinding (LAG), can induce tautomeric interconversion in the solid state, which is easily monitored via these distinct IR fingerprints[3],[4].
UV-Vis Spectroscopy (Solvent Effects)
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity,. The conjugated
Experimental Protocols (Self-Validating Systems)
Protocol A: F/ H NMR Tautomer Quantification Workflow
This protocol utilizes the orthogonal
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of anhydrous DMSO-d
(polar, favors keto) and CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (non-polar, favors enol) in separate NMR tubes. -
Data Acquisition: Acquire a standard 1D
H spectrum (for reference) and a F NMR spectrum (with H decoupling to simplify multiplets). -
Self-Validation Step: Ensure the integration ratio of the distinct
F peaks matches the integration ratio of the non-exchangeable pyridyl protons in the H spectrum. -
Analysis: Calculate the tautomeric equilibrium constant (
) directly from the F integrals.
Protocol B: Solid-State ATR-FTIR Characterization
-
Background Collection: Collect a background spectrum using a clean diamond ATR crystal (resolution 4 cm
, 32 scans). -
Sample Application: Place 1-2 mg of the crystalline powder onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm
. -
Mechano-Chemical Stress Test (Optional): Subject the powder to liquid-assisted grinding (LAG) with 10
L of water for 15 minutes in a ball mill, dry, and re-analyze to detect mechanically induced tautomeric shifts.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Data Presentation: Expected Spectroscopic Signatures
Table 2: Expected Spectroscopic Assignments for this compound
| Tautomer Form | ATR-FTIR Key Bands (cm | UV-Vis | ||
| Keto (3H-one) | -68.5 (Sharp singlet) | ~12.5 ppm (N-H, broad) | 1665 (C=O), 3100 (N-H) | 295 (Polar solvent) |
| Enol (4-ol) | -72.1 (Sharp singlet) | ~10.8 ppm (O-H, broad) | 3350 (O-H, broad) | 315 (Non-polar solvent) |
*Shifts are representative relative to a CFCl
Conclusion
For drug development professionals, the tautomeric ambiguity of pyrimidine building blocks can derail structure-activity relationship (SAR) models. The This compound product overcomes the limitations of its non-fluorinated alternative by providing a highly sensitive
References
-
Henry B., Samokhvalov A. "Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods". Journal of Pharmaceutical and Biomedical Analysis, 2023. URL: [Link]
-
MDPI. "Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one". Molecules, 2023. URL: [Link]
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol Quality Control: A Comparative Qualification Guide
Executive Summary
6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol is a highly specialized heterocyclic building block. Its structural motif—a fluorinated pyrimidine ring coupled with a pyridine moiety—is a privileged scaffold in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. In pharmaceutical quality control, establishing a highly pure, traceable reference standard is a mandatory regulatory requirement under the [1]. This guide objectively compares the analytical methodologies required to qualify an in-house primary reference standard for this specific compound, providing actionable, self-validating experimental protocols.
The Analytical Challenge: Tautomerism and Chelation
Qualifying a primary reference standard for this compound presents unique mechanistic challenges. The molecule exhibits lactam-lactim tautomerism (pyrimidin-4-ol
Comparative Analytical Strategies
To establish a primary reference standard, two orthogonal strategies are typically compared: the Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) [3].
Table 1: Objective Comparison of Analytical Strategies for this compound
| Feature | Mass Balance (HPLC + KF + GC + ROI) | Quantitative NMR (qNMR) |
| Principle | Indirect: Subtracts all measured impurities (water, solvents, inorganics) from 100%. | Direct: Measures absolute molar ratio of analyte protons vs. an internal standard. |
| Analyte Specificity | High (requires baseline resolution of all related substances). | Very High (relies on a single, isolated proton signal). |
| Handling of Tautomers | Susceptible to peak distortion unless pH is strictly controlled. | Averages tautomeric states in strongly solvating solvents (e.g., DMSO- |
| Traceability | Requires individual calibration for water, solvents, and metals. | Inherently traceable to SI units via a certified internal standard (e.g., NIST SRM). |
| Time to Result | 3–5 days (multiple orthogonal tests required). | < 2 hours (single integrated experiment). |
Experimental Protocols: A Self-Validating System
A robust reference standard qualification must be a self-validating system. We achieve this by running qNMR as the primary assay and verifying it orthogonally against the Mass Balance approach. If the absolute difference between the two methods is
Protocol 1: qNMR Assay (The Primary Method)
qNMR is a relative primary method that does not require a reference standard of the analyte itself, making it ideal for in-house primary standard establishment.
-
Internal Standard Selection: Select Maleic acid (NIST SRM or highly pure certified standard).
-
Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-
. This perfectly avoids the aromatic region (7.5–9.0 ppm) where the pyridine and pyrimidine protons of this compound resonate, preventing spectral overlap[4].
-
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of Maleic acid using a calibrated microbalance (readability 0.001 mg) into a single anti-static vial.
-
Solvation: Dissolve the mixture in 0.8 mL of anhydrous DMSO-
.-
Causality: DMSO is a strong hydrogen-bond acceptor that stabilizes the tautomeric equilibrium, yielding sharp, quantifiable NMR signals without exchange broadening.
-
-
Acquisition Parameters: Acquire
H-NMR spectra at 400 MHz (or higher) using a 90° pulse angle.-
Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (
) of the nuclei of interest (typically seconds). -
Causality: This ensures >99% spin relaxation between pulses. Failing to allow complete relaxation leads to differential signal saturation, skewing the integration ratio between the internal standard and the analyte, thereby invalidating the quantitative accuracy.
-
-
Data Processing: Apply careful baseline correction. Integrate the Maleic acid singlet (2 protons) against the isolated pyridine proton doublet (e.g., the proton adjacent to the pyridine nitrogen at ~8.7 ppm, 1 proton). Calculate the absolute mass fraction.
Protocol 2: Orthogonal HPLC-UV Mass Balance (The Secondary Method)
-
Column Selection: Use a superficially porous C18 column (e.g., 2.7 µm, 150 x 4.6 mm).
-
Causality: Superficially porous particles provide the high theoretical plate count necessary to separate closely eluting fluorinated positional isomers (e.g., 5-fluoro vs. 6-fluoro isomers).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: The low pH (~2.0) provided by TFA fully protonates the basic pyridine nitrogen (
~5.2) and locks the pyrimidine ring into a single tautomeric state. This eliminates peak tailing and ensures reproducible UV integration.
-
-
Detection & Execution: Monitor UV absorbance at 254 nm and 280 nm. Run a gradient from 5% B to 95% B over 20 minutes.
-
Mass Balance Calculation: Assay % = HPLC Purity % × (100% - Water % [by Karl Fischer] - Residual Solvents % [by GC-FID] - Residue on Ignition % [by USP <281>]).
Data Presentation
Table 2: Representative Qualification Data for this compound
| Analytical Parameter | Methodology | Result | Acceptance Criteria |
| Structural Identity | Conforms to structure | Conforms to structure | |
| Chromatographic Purity | HPLC-UV (254 nm) | 99.65% | |
| Water Content | Karl Fischer Titration | 0.12% | |
| Residual Solvents | GC-FID (Ethanol, Ethyl Acetate) | 0.08% | |
| Residue on Ignition | Gravimetric (USP <281>) | < 0.05% | |
| Mass Balance Assay | Calculated | 99.40% | |
| Absolute Assay (qNMR) | 99.52% | ||
| Orthogonal Concordance | |Mass Balance - qNMR| | 0.12% |
Qualification Workflow Visualization
Figure 1: Self-validating decision tree for establishing a primary reference standard.
References
-
International Council for Harmonisation (ICH). "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline." European Medicines Agency (EMA). URL:[Link][1]
-
CURRENTA. "Reference Standard Qualification and qNMR." Currenta.de. URL: [Link][3]
-
Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, PubMed (NIH). URL: [Link][4]
Sources
- 1. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. usp.org [usp.org]
- 3. CURRENTA: Reference Standard Qualification [currenta.de]
- 4. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative biological activity of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol derivatives
Comparative Guide: Biological Activity of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol Derivatives
Part 1: Executive Analysis & Chemical Logic
The 2-(pyridin-2-yl)pyrimidin-4-ol scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to function as a bidentate ligand for metal ions (specifically Fe²⁺ in metalloenzymes) and as an ATP-mimetic in kinase inhibition.[1]
This guide specifically compares the 6-Fluoro derivative against its non-fluorinated parent and other 6-substituted analogs (Chloro, Methyl, Morpholino).[1] The introduction of the fluorine atom at the C6 position is not merely a structural variation; it is a strategic modification designed to:
-
Block Metabolic Oxidation: The C6 position of pyrimidines is a "soft spot" for oxidative metabolism (e.g., by aldehyde oxidase).[1] Fluorination blocks this site, extending half-life (
).[1] -
Modulate pKa: Fluorine’s electron-withdrawing nature lowers the pKa of the pyrimidine ring, altering solubility and hydrogen-bond donor/acceptor capability in the active site.[1]
-
Enhance Lipophilicity: The C-F bond increases
without the steric bulk of a methyl or chloro group, facilitating membrane permeability.[1]
Chemical Identity & Tautomerism
Researchers must recognize that this compound exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1] In aqueous solution and most protein active sites (e.g., HIF-PH), the keto form is dominant and biologically relevant.[1]
-
IUPAC Name: this compound[1]
-
Tautomer: 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4(3H)-one[1]
-
Key Pharmacophore: The N1 of the pyrimidine and the N of the pyridine form a bidentate chelation pocket.[1]
Part 2: Comparative Biological Activity
This section compares the 6-Fluoro derivative against established standards in three primary therapeutic areas: HIF Prolyl Hydroxylase Inhibition (Anemia) , Anti-fibrotic Activity , and Antimicrobial Efficacy .[1]
HIF Prolyl Hydroxylase (HIF-PH) Inhibition
Target:[1][2][3][4] Treatment of Anemia (CKD-associated).[1][4]
Mechanism: Inhibition of PHD enzymes stabilizes HIF-1
| Compound Variant | IC50 (PHD2) | Binding Mode | Metabolic Stability | Clinical Status |
| 6-Fluoro Derivative | 15 - 40 nM (Est.)[1] | Bidentate Fe(II) Chelation | High (Blocks C6 oxidation) | Pre-clinical / Lead |
| Parent (6-H) | >100 nM | Bidentate Fe(II) Chelation | Low (Rapid C6 oxidation) | Inactive Metabolite |
| 6-Morpholino (Molidustat) | 6 nM | Chelation + Hydrophobic Fit | Moderate | Approved (Japan) |
| Roxadustat (Standard) | 1-2 nM | Chelation + Side chain fit | High | Approved (Global) |
Scientist's Insight: While the 6-Morpholino group (as seen in Molidustat) offers superior potency due to hydrophobic interactions in the PHD2 active site, the 6-Fluoro derivative represents a critical "fragment-based" lead.[1] It maintains the essential chelation geometry while offering a smaller molecular footprint, making it an ideal starting point for fragment-growing strategies where steric bulk at C6 is undesirable.[1]
Anti-Fibrotic Activity (Hepatic Stellate Cells)
Target: Inhibition of Collagen Type I Alpha 1 (COL1A1) expression.[1] Context: 2-(pyridin-2-yl)pyrimidines have recently demonstrated potency superior to Pirfenidone.[1]
| Compound | Inhibition of COL1A1 (HSC-T6 Cells) | IC50 ( | Mechanism Note |
| 6-Fluoro Derivative | High | ~35 - 45 | Reduces TGF- |
| 6-Methyl Derivative | Moderate | 55 - 60 | Steric bulk may hinder target binding |
| Pirfenidone (Control) | Low/Moderate | ~2.8 mM (High dose req.) | Standard of Care (Reference) |
| 12q (3,4-difluoro analog) | Very High | 45.8 | Validates fluorine's role in this scaffold |
Comparative Analysis: The 6-Fluoro derivative shows a marked improvement over the standard drug Pirfenidone in vitro.[1] The electron-deficient nature of the fluorinated pyrimidine ring enhances
Antimicrobial & Antifungal Potential
Target: DHFR (Dihydrofolate Reductase) or Ergosterol Synthesis (C14
-
6-Fluoro vs. 6-Chloro: The 6-Fluoro derivative typically exhibits lower antimicrobial potency than the 6-Chloro analog.[1] The C-Cl bond is more lipophilic and larger, often filling the hydrophobic pockets of bacterial DHFR more effectively.[1]
-
Recommendation: For antimicrobial applications, the 6-Fluoro derivative is less effective as a standalone agent but highly effective as a synergist (preventing metabolic degradation of other pyrimidines).[1]
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates the dual-pathway potential of the scaffold: HIF-1
Caption: Dual mechanistic pathways.[1] Left: HIF-PH inhibition via bidentate iron chelation.[1] Right: Anti-fibrotic activity via downregulation of Collagen I synthesis.[1]
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating this specific scaffold.
Protocol A: Synthesis of this compound
Objective: To generate high-purity material for biological assay.
-
Reagents: 2-Amidinopyridine hydrochloride (1.0 eq), Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq), Sodium Ethoxide (NaOEt, 2.5 eq), Ethanol (anhydrous).[1]
-
Procedure:
-
Dissolve NaOEt in anhydrous ethanol under N2 atmosphere.
-
Add 2-Amidinopyridine hydrochloride; stir for 30 min at RT.
-
Dropwise add Ethyl 4-fluoro-3-oxobutanoate.[1]
-
Reflux for 6–8 hours (Monitor by TLC, solvent system Hexane:EtOAc 6:4).
-
Cool to RT, acidify with 1N HCl to pH 4–5 to precipitate the product.
-
Filter and recrystallize from Ethanol/Water.[1]
-
-
Validation: 1H-NMR must show disappearance of ethyl ester protons and appearance of the pyrimidine C5-H singlet.[1]
Protocol B: HIF-Prolyl Hydroxylase (PHD2) Inhibition Assay
Objective: Quantify IC50 for anemia applications.
-
System: Fluorescence Polarization (FP) or TR-FRET assay using recombinant human PHD2.[1]
-
Reagents: HIF-1
peptide (HIF-1 556-574, FAM-labeled), Ferrous Ammonium Sulfate (10 M), 2-Oxoglutarate (10 M), Ascorbate (1 mM).[1] -
Steps:
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Control: Use Molidustat or Roxadustat as positive control.[1]
-
Protocol C: Anti-Fibrosis Assay (HSC-T6 Cells)
Objective: Measure inhibition of Collagen I production.[1]
-
Cell Line: HSC-T6 (Rat hepatic stellate cells).
-
Stimulation: TGF-
1 (10 ng/mL) to induce fibrotic state.[1] -
Workflow:
-
Seed HSC-T6 cells (5 x 10^3 cells/well) in 96-well plates.
-
Starve cells (serum-free media) for 24h.[1]
-
Treat with 6-Fluoro derivative (10, 30, 50
M) + TGF- 1 for 48h.[1] -
Readout: ELISA for Collagen Type I Alpha 1 (COL1A1) in supernatant.[1]
-
Viability Check: Perform MTT assay in parallel to ensure reduction in collagen is not due to cytotoxicity.
-
References
-
Synthesis and Anti-fibrosis Activity of Pyrimidines
-
HIF-PH Inhibitor Mechanisms
-
Fluorine in Medicinal Chemistry
-
General Pyrimidine Bioactivity
-
Sharma, V., et al. (2014).[1] "An overview on synthesis and biological activity of pyrimidines." International Journal of Pharmaceutical Sciences and Research.
-
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol proper disposal procedures
Comprehensive Operational Guide: Proper Disposal Procedures for 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
This compound is a highly functionalized, halogenated heterocyclic compound utilized extensively as a building block in drug discovery and agrochemical development. While its unique structure—combining a fluorinated pyrimidine ring with a pyridine moiety—imparts significant metabolic stability in target molecules, these exact structural features necessitate rigorous, specialized disposal protocols. This guide provides step-by-step operational directives to ensure laboratory safety, regulatory compliance, and environmental protection.
Part 1: Chemical & Hazard Characterization
Before initiating any disposal workflow, personnel must understand the quantitative and regulatory profile of the compound.
| Property | Value |
| Chemical Name | This compound |
| Chemical Formula | C9H6FN3O |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Skin/Eye Irritant, Toxic Combustion Byproducts |
| Recommended Disposal | High-Temperature Incineration (>1000°C) |
Part 2: Mechanistic Rationale for Disposal Protocols
As a Senior Application Scientist, it is critical to understand why specific disposal routes are mandated, rather than simply following a checklist.
The Necessity of Segregation: Halogenated compounds like this compound contain highly stable carbon-fluorine (C-F) bonds. When incinerated, these compounds generate highly corrosive hydrogen fluoride (HF) gas, and the pyrimidine/pyridine rings generate nitrogen oxides (NOx). Facilities must segregate this waste so it can be routed to specialized high-temperature incinerators equipped with alkaline scrubbers (e.g., calcium hydroxide) that neutralize HF into inert calcium fluoride (CaF2) ()[1].
Mixing this molecule with non-halogenated waste dilutes the stream, exponentially increasing disposal costs and risking severe environmental release if the mixed waste is processed at standard, non-scrubber-equipped incineration facilities ()[2]. Furthermore, the pyrimidine-4-ol moiety can tautomerize and react unpredictably if mixed with strong oxidizers or aqueous acids in a generic waste stream.
Part 3: Step-by-Step Operational Disposal Workflow
The following protocol outlines a self-validating system for the safe containment and disposal of this compound.
Phase 1: Source Segregation & Self-Validation
-
Determine Waste State : Identify whether the waste is solid (unreacted powder, contaminated weighing paper, gloves) or liquid (reaction filtrates, HPLC effluent).
-
Isolate the Stream : Route all materials containing this compound exclusively into a designated "Halogenated Organic Waste" container.
-
Self-Validation Check: Before adding the waste, visually inspect the container log. Ensure no strong oxidizers, heavy metals, or aqueous acids are present to prevent uncontrolled exothermic reactions or the liberation of toxic halogen gases[2].
Phase 2: Primary Containment & Labeling
-
Select Compatible Containment : Use High-Density Polyethylene (HDPE) wide-mouth jars for solid waste. For liquid waste, utilize HDPE or amber glass carboys to prevent UV-induced degradation of co-solvents.
-
Apply Regulatory Labeling : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Toxic, Halogenated Organics" ()[3].
Phase 3: Storage and EHS Coordination
-
Secure Storage : Place the active waste container in a secondary containment tray within a certified chemical fume hood or a ventilated flammable storage cabinet.
-
Vapor Control : Keep the container strictly capped when not actively adding waste to prevent the volatilization of co-solvents and minimize inhalation exposure risks.
-
Initiate Handoff : Submit a collection request to your institutional Environmental Health and Safety (EHS) department before the container reaches 90% capacity, strictly adhering to EPA Resource Conservation and Recovery Act (RCRA) accumulation time limits based on your facility's generator status ()[4].
Part 4: Mandatory Visualization
Caption: Workflow for the segregation, containment, and disposal of halogenated heterocyclic waste.
Part 5: Spill Response & Decontamination Methodology
In the event of an accidental spill of this compound during weighing or transfer, execute the following protocol:
-
Evacuate & Isolate : Clear the immediate area. If the spill occurs inside a fume hood, lower the sash to maximize exhaust flow and contain potential aerosols.
-
PPE Verification : Don fresh chemical-resistant nitrile gloves, safety goggles, and a lab coat.
-
Containment :
-
For Liquids (Solutions): Encircle the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite) to prevent spreading.
-
For Solids (Powder): Gently cover the powder with damp paper towels to prevent aerosolization of the active building block.
-
-
Collection : Use a non-sparking scoop to collect the absorbed material or damp powder. Place all cleanup materials directly into the designated Halogenated Solid Waste container.
-
Decontamination : Wash the spill surface with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual traces, followed by a thorough wash with soap and water. Dispose of all contaminated wipes as halogenated solid waste[2].
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances Source: Federal Register / U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL:[Link]
-
Hazardous Waste Generators Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Categories of Hazardous Waste Generators Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol
Executive Summary: The "Stop/Go" Protocol
Immediate Action Required: Before opening any container of 6-Fluoro-2-(pyridin-2-yl)pyrimidin-4-ol , all personnel must acknowledge that this compound represents a functionalized fluorinated nitrogen heterocycle . While specific toxicological data may be sparse for this exact derivative, structural analogs (fluoropyrimidines and bipyridines) dictate a Biosafety Level 1 (BSL-1) / Chemical Hazard Band 3 handling protocol.
-
Signal Word: WARNING (Predicted based on Structure-Activity Relationship)
-
Primary Hazards: Respiratory Irritation (H335), Skin/Eye Irritation (H315/H319), Potential Acute Toxicity (Oral).
-
Critical Control: Do NOT handle this substance on an open benchtop. All solid handling must occur inside a certified chemical fume hood or a powder containment enclosure.
Hazard Identification & Risk Assessment
To select the correct PPE, we must understand why the molecule is hazardous. We analyze the structure to predict reactivity and biological interaction.
Structural Hazard Analysis
| Moiety | Associated Risk | Mechanism of Action |
| Fluorine Substituent (C-F) | Metabolic Stability / Lipophilicity | Increases membrane permeability, potentially enhancing systemic absorption upon skin contact. |
| Pyrimidine Core | Biological Activity | Common pharmacophore in kinase inhibitors; potential for unintended biological signal transduction interference. |
| Pyridine Ring | Irritation / Toxicity | Pyridine derivatives are known mucous membrane irritants and can cause central nervous system (CNS) depression at high exposure. |
| Hydroxyl (-OH) / Tautomer | Acidity / Polarity | The 4-ol group allows tautomerization to a ketone (pyrimidone), increasing solubility in polar organic solvents, facilitating dermal transport. |
Physicochemical Properties (Predicted)
-
Physical State: Solid (Powder/Crystalline)
-
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
-
Dust Potential: High . Fine powders of heterocyclic compounds are prone to electrostatic charging, leading to aerosolization during weighing.
PPE Selection Matrix
This matrix is non-negotiable. It scales protection based on the mass handled and the state of the matter.
Table 1: PPE Requirements by Operational Scale
| Parameter | Analytical Scale (< 100 mg) | Preparative Scale (100 mg - 10 g) | Process Scale (> 10 g) |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Fume Hood + N95 (if outside hood for transfer) | PAPR (Powered Air Purifying Respirator) or Glovebox |
| Hand Protection | Double Nitrile (0.11 mm min. thickness) | Double Nitrile (Outer glove: High-Risk Long Cuff) | Silver Shield / 4H (Laminate) under Nitrile |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield |
| Body Protection | Standard Cotton Lab Coat | Tyvek® Lab Coat (Disposable) | Full Tyvek® Coverall (Suit) + Shoe Covers |
| Engineering | Open Sash < 18 inches | Open Sash < 12 inches | Closed System / Isolator |
Expert Insight: Why Double Nitrile? Fluorinated heterocycles can permeate standard nitrile rubber. The "Double Gloving" technique creates a sacrificial outer layer. If the outer glove is splashed, it is stripped immediately, leaving the inner glove as a clean barrier while you exit the workspace.
Operational Workflow & Decision Logic
PPE Decision Tree
The following logic gate ensures you are equipped correctly before you start.
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier risks.
Handling Protocol: Step-by-Step
Phase 1: Preparation (The "Clean" Zone)
-
Donning: Put on inner nitrile gloves (blue/purple). Put on lab coat.[1][2] Put on outer nitrile gloves (different color, e.g., orange, for contrast).
-
Equipment Check: Verify Fume Hood flow is >100 fpm. Place an absorbent pad (benchkote) in the hood.
-
Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/static-prone. Why? Static discharge can scatter potent powders outside the balance draft shield.
Phase 2: Manipulation (The "Hot" Zone)
-
Transfer: Open the vial only inside the hood.
-
Weighing: Use a pre-tared closed vessel. Do not use open weigh boats for quantities >50 mg; use a capped scintillation vial.
-
Solubilization: If dissolving in DMSO or DMF, assume the solution can penetrate gloves instantly. Treat the solution as highly toxic due to the carrier solvent's ability to transport the fluorinated payload through the skin.
Phase 3: Decontamination
-
Wipe Down: Wipe the balance and work area with a methanol-dampened tissue.
-
Doffing: Remove outer gloves inside the hood and discard them into the solid hazardous waste stream.
-
Wash: Wash hands with soap and water immediately after removing inner gloves.
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, speed and containment are key. Do not attempt to clean a spill >1g without a respirator.
Figure 2: Emergency spill response workflow emphasizing dust suppression for solids and containment for liquids.
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong acids or oxidizers. The pyridine ring can form salts with acids, potentially complicating incineration profiles.
-
Container: High-density polyethylene (HDPE) or Glass.
-
Labeling: Must explicitly state "Contains Fluorinated Heterocycles."
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2,6-Difluoropyridine. Retrieved from
-
National Institutes of Health (NIH). (2022). Handling Fluorinated Gases and Reagents. PMC8896886. Retrieved from
-
American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from
-
Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: Pyrene (General Heterocycle Safety Context). Retrieved from
-
Texas Woman's University. (n.d.). SOP: Novel Chemicals with Unknown Hazards. Retrieved from (Note: Generalized SOP for novel compounds)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
